Product packaging for Levocabastine(Cat. No.:CAS No. 79449-98-2)

Levocabastine

Cat. No.: B1605507
CAS No.: 79449-98-2
M. Wt: 420.5 g/mol
InChI Key: ZCGOMHNNNFPNMX-YHYDXASRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levocabastine is a selective second-generation histamine H1-receptor antagonist that was discovered at Janssen Pharmaceutica in 1979 . It is characterized by its high potency and long-lasting activity, functioning by competitively blocking histamine at H1-receptor sites, thereby preventing the biological responses mediated by histamine . While initially developed and approved for topical use in allergic conjunctivitis and rhinitis in humans, its application in research is of significant interest due to its dual mechanism of action . Beyond its antihistamine properties, this compound has been identified as a potent and selective antagonist for the neurotensin receptor type 2 (NTS2) . In fact, it was the first drug used to characterize different neurotensin receptor subtypes, making it an invaluable pharmacological tool for studying this receptor's role in the central nervous system . Research involving this compound has helped elucidate the function of NTS2 receptors, particularly in pain modulation and fear memory . From a pharmacokinetic perspective, this compound has a relatively long elimination half-life of approximately 35 to 40 hours and is excreted largely unchanged in the urine . Researchers will find this compound useful for exploring H1-receptor mediated pathways, neurotensin receptor pharmacology, and the interplay between histamine and neurotensin systems. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29FN2O2 B1605507 Levocabastine CAS No. 79449-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79547-78-7 (hydrochloride)
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048548, DTXSID001024637
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>0.5 mg/mL, 3.47e-03 g/L
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79449-98-2, 79516-68-0
Record name Cabastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOCABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Levocabastine's Mechanism of Action in Mast Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its primary mechanism of action in mast cells, the key effector cells in allergic reactions, revolves around its competitive antagonism of histamine H1 receptors. This action effectively prevents histamine, released from activated mast cells, from binding to its receptors on surrounding cells, thereby mitigating the classic symptoms of allergy. While its principal efficacy stems from this receptor blockade, evidence also suggests potential, albeit less pronounced, effects on the inhibition of mediator release from mast cells at higher concentrations. This guide provides a detailed examination of this compound's core mechanism of action at the molecular level within mast cells, supported by experimental methodologies and quantitative data.

Core Mechanism of Action: H1-Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor.[1] In the context of an allergic response, allergens cross-link immunoglobulin E (IgE) antibodies on the surface of mast cells, triggering their degranulation and the release of pre-formed mediators, most notably histamine.[4] Histamine then acts on H1 receptors on various cell types, including vascular endothelial cells and sensory neurons, leading to symptoms such as itching, redness, and swelling.

This compound, due to its high affinity for the H1 receptor, competes with histamine for these binding sites. By occupying the receptor without activating it, this compound effectively blocks the downstream signaling cascade typically initiated by histamine.

Signaling Pathway of H1-Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, by blocking histamine binding, prevents this entire cascade from occurring.

H1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Binds & Blocks Gq/11 Gq/11 H1_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Allergic_Symptoms Allergic Symptoms (Itching, Redness, Swelling) Ca_Release->Allergic_Symptoms Leads to

Caption: this compound competitively antagonizes the H1 receptor, blocking the histamine-induced signaling cascade.

Effects on Mast Cell Mediator Release

The role of this compound in directly inhibiting the release of mediators from mast cells is less definitive than its H1-receptor antagonist activity. Some studies suggest that at concentrations higher than those required for H1-receptor blockade, this compound may have a modest inhibitory effect on histamine release from passively sensitized mast cells. However, it does not appear to inhibit histamine release induced by non-IgE-mediated stimuli like compound 48/80 or calcium ionophore A23187. This suggests that this compound is not a classic mast cell stabilizer in the same vein as cromolyn sodium.

One study demonstrated that this compound could inhibit the release of certain pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, from eosinophils. While this points to a broader anti-inflammatory potential, further research is needed to confirm a similar direct effect on cytokine release from mast cells.

Quantitative Data

The available quantitative data for this compound primarily focuses on its H1-receptor binding affinity. Specific data on the IC50 for the inhibition of mast cell degranulation is not consistently reported, likely due to its primary mechanism not being mast cell stabilization.

ParameterValueCell/Tissue TypeReference
H1-Receptor Binding Affinity (Ki) 2.1 nMGuinea pig cerebellar membranes
Inhibition of Histamine-induced Contraction (pA2) 8.7Guinea pig ileum
Inhibition of Cytokine Release (IL-1β, IL-6, IL-8) Dose-dependent decrease (0.1 to 2.3 mM)EoL-1 (human eosinophilic leukaemia cell line)

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Objective: To determine the effect of this compound on antigen-induced degranulation of mast cells.

Methodology:

  • Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured in appropriate media. For IgE-dependent activation, cells are sensitized overnight with human IgE.

  • Pre-incubation: Sensitized mast cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding an optimal concentration of an antigen (e.g., anti-IgE). A positive control (e.g., calcium ionophore A23187) and a negative (unstimulated) control are included.

  • Termination of Reaction: The degranulation reaction is stopped by placing the cells on ice. The cells are then centrifuged to separate the supernatant from the cell pellet.

  • Enzyme Assay:

    • An aliquot of the supernatant is transferred to a new plate.

    • The cell pellet is lysed to determine the total cellular β-hexosaminidase content.

    • A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and the lysed pellet samples.

    • The reaction is incubated at 37°C and then stopped with a stop solution.

  • Data Analysis: The absorbance is read using a spectrophotometer. The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. The inhibitory effect of this compound is determined by comparing the percentage of release in the presence of the drug to the vehicle control.

Degranulation_Workflow Cell_Culture 1. Mast Cell Culture & IgE Sensitization Preincubation 2. Pre-incubation with This compound Cell_Culture->Preincubation Stimulation 3. Antigen Stimulation Preincubation->Stimulation Separation 4. Centrifugation (Separate Supernatant & Pellet) Stimulation->Separation Enzyme_Assay 5. β-Hexosaminidase Assay (Supernatant & Lysate) Separation->Enzyme_Assay Data_Analysis 6. Calculate % Degranulation Enzyme_Assay->Data_Analysis

Caption: Experimental workflow for the mast cell degranulation assay.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing insight into the early signaling events of mast cell activation.

Objective: To investigate the effect of this compound on antigen-induced intracellular calcium mobilization in mast cells.

Methodology:

  • Cell Preparation: Mast cells are harvested and washed in a suitable buffer.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature. This allows the dye to enter the cells.

  • Washing: Excess dye is removed by washing the cells.

  • Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Calcium Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence reading is established.

  • Stimulation: An antigen (e.g., anti-IgE) is added to the cells, and the change in fluorescence intensity is recorded over time. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is analyzed to determine the peak [Ca2+]i and the duration of the calcium signal. The effect of this compound is assessed by comparing the calcium response in treated cells to that in control cells.

Calcium_Imaging_Workflow Cell_Prep 1. Mast Cell Preparation Dye_Loading 2. Loading with Calcium- Sensitive Fluorescent Dye Cell_Prep->Dye_Loading Preincubation 3. Pre-incubation with This compound Dye_Loading->Preincubation Measurement 4. Baseline Fluorescence Measurement Preincubation->Measurement Stimulation_Record 5. Antigen Stimulation & Fluorescence Recording Measurement->Stimulation_Record Data_Analysis 6. Analyze Calcium Flux Stimulation_Record->Data_Analysis

Caption: Experimental workflow for intracellular calcium mobilization assay.

Conclusion

References

The Pharmacological Profile of Levocabastine: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. It is a well-established therapeutic agent for allergic conjunctivitis and rhinitis, valued for its rapid onset and localized action with minimal systemic side effects. For research applications, this compound serves as a crucial tool for investigating the role of the histamine H1 receptor in various physiological and pathological processes. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate its use in a research setting.

Introduction

This compound is a synthetic piperidine derivative that acts as a competitive antagonist at histamine H1 receptors.[1] Its high affinity and selectivity for the H1 receptor make it a valuable tool for dissecting histamine-mediated signaling pathways in various biological systems.[2][3] This document outlines the core pharmacological characteristics of this compound, presents quantitative data in a structured format, and provides detailed methodologies for its application in research.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[4] By binding to the H1 receptor, this compound blocks the action of histamine, a key mediator of allergic and inflammatory responses.[4] This blockade prevents the downstream signaling cascade initiated by histamine, which includes the activation of the Gq protein, subsequent stimulation of phospholipase C (PLC), and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of this pathway ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), thereby mitigating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention by this compound.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic & Inflammatory Responses (e.g., itching, vasodilation) Ca_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Combine Membranes, [³H]-mepyramine, and this compound/Controls in 96-well plate A->D B Prepare H1R-expressing Cell Membranes B->D C Prepare [³H]-mepyramine Solution C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters with Ice-Cold Buffer F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate Specific Binding H->I J Determine IC₅₀ from Competition Curve I->J K Calculate Kᵢ using Cheng-Prusoff Equation J->K CAC_Workflow cluster_screening Subject Screening & Baseline cluster_treatment Treatment & Challenge cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis A Recruit Subjects with Allergic Conjunctivitis B Perform Skin Prick Test A->B C Determine Allergen Challenge Dose (Baseline Visit) B->C D Randomized, Double-Masked Treatment Administration (this compound vs. Placebo) C->D E Instill Allergen in Both Eyes D->E F Grade Ocular Signs & Symptoms (3, 5, 10 min post-challenge) E->F G Optional: Allergen Re-challenge (e.g., at 4 hours) F->G I Compare Symptom Scores between Treatment Groups F->I H Re-evaluate Signs & Symptoms G->H H->I

References

An In-depth Technical Guide to Levocabastine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent, selective, second-generation histamine H1 receptor antagonist renowned for its rapid and lasting relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its efficacy stems from a unique chemical scaffold, a substituted cyclohexylpiperidine derivative, which provides high-affinity binding to the H1 receptor.[3][4] This technical guide delves into the core chemistry, pharmacology, and preclinical evaluation of this compound. It further explores the structure-activity relationships (SAR) that govern its interaction with the H1 receptor, providing a framework for the rational design of novel analogs and derivatives. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to support further research and development in this chemical space.

Introduction to this compound

Discovered at Janssen Pharmaceutica in 1979, this compound ((3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid) is a synthetic piperidine derivative that has become a cornerstone in the topical treatment of allergic conditions.[3] As a second-generation antihistamine, it exhibits high specificity for the H1 receptor with minimal penetration of the blood-brain barrier, thereby reducing the sedative effects commonly associated with first-generation agents. Its primary therapeutic applications are as an ophthalmic solution and a nasal spray for the management of seasonal allergic conjunctivitis and rhinitis, respectively.

Chemical Profile and Synthesis

The chemical structure of this compound is characterized by a central 3-methyl-4-phenyl-4-piperidinecarboxylic acid moiety linked to a cis-4-cyano-4-(4-fluorophenyl)cyclohexyl group. This intricate structure is crucial for its pharmacological activity.

Chemical Structure of this compound

this compound Structure

A practical and sustainable synthesis for optically pure this compound hydrochloride has been developed, which notably avoids the need for chromatographic purification and provides the final product with high purity (>99.5%) and a respectable overall yield (14.2%). This process represents a significant improvement over earlier methods, making it suitable for industrial-scale production.

The synthesis workflow can be generalized as follows:

A Starting Materials (e.g., benzyl cyanide derivatives) B Synthesis of Optically Active Key Intermediate A->B Chiral Synthesis C Coupling Reaction B->C D Detosylation C->D E Final Product (this compound HCl) D->E Purification

Caption: Generalized synthetic workflow for this compound.

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is its function as a potent and selective competitive antagonist of the histamine H1 receptor. In the event of an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various effector cells. This binding initiates a signaling cascade that leads to the classic symptoms of allergy: itching, vasodilation, and increased vascular permeability. This compound competitively binds to these H1 receptors, preventing histamine from activating them and thereby blocking the downstream allergic response.

Beyond its primary antihistaminic activity, this compound also demonstrates inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of inflammatory cells like eosinophils and polymorphonuclear leukocytes. Interestingly, it has also been identified as a potent and selective antagonist for the neurotensin receptor NTS2, making it a valuable tool for research in that area.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound blocks this cascade at its inception.

G_protein_pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling and its inhibition.
Pharmacokinetics

When administered topically to the eyes or nose, this compound is systemically absorbed at low levels. A significant portion of the drug remains unchanged, with approximately 10-20% being metabolized into an acylglucuronide. This compound exhibits a long terminal half-life of 35 to 40 hours.

Structural Analogs and Structure-Activity Relationship (SAR)

While specific, systematically studied series of this compound analogs are not extensively reported in publicly available literature, the structure-activity relationships for H1 receptor antagonists are well-established. These principles can be applied to the this compound scaffold to predict how structural modifications might influence its activity.

The general pharmacophore for a first-generation H1 antagonist includes two aryl groups, a spacer, and a terminal tertiary amine. This compound, as a second-generation agent, possesses a more complex and rigid structure, which contributes to its high selectivity and reduced side effects.

Key structural features of this compound for SAR consideration:

  • Diaryl System : this compound contains a phenyl group and a 4-fluorophenyl group. The presence of two aryl rings is critical for H1 affinity.

    • Modification : Altering the substitution on the fluorophenyl ring (e.g., changing the position or nature of the halogen) could modulate binding affinity and selectivity. Replacing the phenyl rings with other heteroaryl systems is a common strategy in antihistamine design.

  • Connecting Moiety : The rigid cyclohexylpiperidine system serves as the spacer between the aryl groups and the tertiary amine.

    • Modification : The rigidity of this system is likely key to its high affinity. Analogs that alter the stereochemistry of the substituents on the cyclohexyl or piperidine rings would be expected to have significantly different binding affinities.

  • Terminal Nitrogen Atom : The piperidine nitrogen is a tertiary amine, which is optimal for activity as it is protonated at physiological pH and interacts with the receptor.

    • Modification : N-dealkylation would likely reduce potency. Altering the N-substituent (the cyclohexyl group) would have a profound impact, as this group is critical for positioning the fluorophenyl moiety.

  • Carboxylic Acid Group : This acidic moiety is a feature of some second-generation antihistamines and can contribute to increased residence time at the H1 receptor.

    • Modification : Esterification or conversion to an amide would likely alter the pharmacokinetic profile and could reduce the binding duration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological profile of this compound and related compounds.

Table 1: In Vitro Pharmacological Data

CompoundReceptorAssay TypeParameterValueSource
This compoundHistamine H1Radioligand Binding-Potent Antagonist
CarebastineHistamine H1Radioligand BindingKᵢ (nM)27 ± 4

Table 2: In Vivo Efficacy in Allergic Conjunctivitis Model (Guinea Pig)

TreatmentEosinophil Count (cells/area)Histamine in Tears (ng/mL)Source
Negative Control5.25 ± 4.672.52 ± 1.65
Positive Control (OA-induced)180.5 ± 40.210.33 ± 2.56
This compound48.3 ± 12.05.96 ± 1.38

(OA: Ovalbumin)

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

1. Receptor Preparation:

  • Source: A membrane preparation from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells) or from tissues endogenously expressing the receptor (e.g., guinea pig cerebellum).

  • Procedure: Homogenize cells/tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Ultracentrifuge the resulting supernatant to pellet the membranes. Resuspend the final membrane pellet in the assay buffer to a determined protein concentration.

2. Assay Components:

  • Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

  • Test Compound: this compound analog or derivative, prepared in a series of increasing concentrations.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM mianserin) to determine radioligand binding to non-receptor components.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

3. Incubation:

  • Combine the receptor preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), test compound, or NSB control in assay tubes.

  • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).

4. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

5. Data Analysis:

  • IC50 Determination: Plot the specific binding (Total Binding - NSB) against the logarithm of the test compound concentration. Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.

  • Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Competitors ReceptorPrep->Incubation LigandPrep Prepare Radioligand, Test Compound, and NSB Controls LigandPrep->Incubation Separation Separate Bound/Free (Filtration) Incubation->Separation Counting Measure Radioactivity (Scintillation Counting) Separation->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for H1 Receptor Competitive Binding Assay.
In Vitro Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.

1. Mast Cell Isolation:

  • Source: Rat peritoneal mast cells (RPMCs).

  • Procedure: Elicit peritoneal cells from rats by injecting a suitable buffer. Collect the peritoneal fluid, and purify the mast cells using a density gradient centrifugation method.

2. Degranulation Induction:

  • Pre-incubate the purified mast cells with the test compound (this compound analog) or control vehicle for a specified time.

  • Induce degranulation using a potent secretagogue such as compound 48/80.

3. Measurement of Histamine Release:

  • Centrifuge the cell suspension to pellet the mast cells.

  • Collect the supernatant, which contains the released histamine.

  • Quantify the histamine concentration in the supernatant using a sensitive method like spectrofluorometry (after derivatization with o-phthalaldehyde) or an ELISA kit.

4. Data Analysis:

  • Calculate the percentage inhibition of histamine release for each concentration of the test compound relative to the positive control (compound 48/80 alone).

  • Determine the IC50 value for the inhibition of histamine release.

In Vivo Model of Allergic Conjunctivitis

This protocol outlines an animal model to evaluate the efficacy of test compounds in a disease-relevant setting.

1. Animal Sensitization:

  • Animals: Guinea pigs are a commonly used species.

  • Procedure: On day 0, sensitize the animals by subconjunctival injection of an allergen, such as ovalbumin (OA), mixed with an adjuvant like aluminum hydroxide gel.

2. Allergen Challenge:

  • After a sensitization period (e.g., 14 days), challenge the animals by topical administration of an OA solution to the eyes on several consecutive days (e.g., days 15, 17, and 19).

3. Drug Administration and Evaluation:

  • Administer the test compound (e.g., this compound analog eye drops) or vehicle control at specific time points before the final allergen challenge.

  • Clinical Scoring: Observe and score clinical symptoms such as ocular itching (scratching behavior), hyperemia (redness), and edema.

  • Mediator Analysis: Collect tear fluid and measure the concentrations of key inflammatory mediators like histamine and substance P using ELISA.

  • Histology: At the end of the study, collect conjunctival tissue, perform histological staining (e.g., Giemsa stain), and quantify the infiltration of inflammatory cells, particularly eosinophils.

cluster_eval Evaluation Metrics A Day 0: Animal Sensitization (e.g., Ovalbumin Injection) B Days 15, 17, 19: Allergen Challenge (Topical Ovalbumin) A->B C Day 19 (Pre-Challenge): Administer Test Compound or Vehicle B->C D Post-Challenge Evaluation C->D E Clinical Symptom Scoring D->E F Tear Fluid Analysis (Histamine, etc.) D->F G Conjunctival Histology (Eosinophils) D->G

Caption: Workflow for in vivo Allergic Conjunctivitis Model.

Conclusion

This compound remains a highly effective and safe topical treatment for allergic rhinoconjunctivitis due to its potent and selective H1 receptor antagonism. Its complex and rigid chemical structure provides a valuable scaffold for the design of new antihistaminic agents. By understanding the established structure-activity relationships for H1 antagonists and employing the detailed experimental protocols provided herein, researchers can effectively synthesize and evaluate novel this compound analogs and derivatives. Future work in this area could focus on developing compounds with modified pharmacokinetic profiles, enhanced potency, or dual-activity for treating complex inflammatory conditions.

References

An In-depth Technical Guide to the Binding Affinity of Levocabastine for Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation antihistamine that exerts its therapeutic effects through competitive antagonism of the histamine H1 receptor.[1][2] Understanding the specific binding affinity and the molecular interactions between this compound and the H1 receptor is fundamental for the rational design of novel anti-allergic therapies and for optimizing the clinical application of existing ones. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the H1 receptor, detailing the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathways.

Introduction: this compound and the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[3] Upon activation by endogenous histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[3] this compound, a piperidine derivative, serves as a selective H1-receptor antagonist.[4] Its primary mechanism of action is to competitively bind to H1 receptors on effector cells, thereby preventing histamine from binding and triggering the downstream allergic response. This action alleviates the symptoms associated with allergic conjunctivitis and rhinitis. The high potency, selectivity, and rapid onset of action make this compound a cornerstone in the topical treatment of these conditions.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors at equilibrium in a competition assay. A lower Kᵢ value signifies a higher binding affinity.

While direct Kᵢ values for this compound can vary slightly across different experimental setups, comparative data provides a clear picture of its high affinity and selectivity.

Table 1: Comparative H1 Receptor Binding Affinity and Selectivity

CompoundH1 Receptor Kᵢ (nM) (Estimated)H2:H1 Affinity RatioH3:H1 Affinity RatioReference
This compound ~13042082
Emedastine1.3 ± 0.137,7449,562
KetotifenNot Specified8581,752
ChlorpheniramineNot Specified5,7002,216

Note: The Kᵢ for this compound is estimated based on data indicating that Emedastine (Kᵢ = 1.3 nM) is approximately 100 times more potent than this compound. The affinity ratios highlight this compound's strong preference for the H1 receptor over H2 and H3 subtypes.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is the gold standard for measuring the affinity of a ligand for a receptor.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) for binding to the H1 receptor in a sample of cell membranes expressing the receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's IC₅₀ (the concentration that displaces 50% of the radioligand), which is then used to determine the Kᵢ.

Detailed Methodology: [³H]-Mepyramine Binding Assay

A common protocol for assessing H1 receptor binding uses [³H]-Mepyramine (also known as pyrilamine) as the radioligand.

Materials:

  • Receptor Source: Cell membranes from cell lines stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known, structurally different H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane suspension (e.g., using a BCA protein assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + [³H]-Mepyramine + Assay Buffer.

    • Non-specific Binding: Cell membranes + [³H]-Mepyramine + Non-specific Binding Control (e.g., Mianserin).

    • Competition Binding: Cell membranes + [³H]-Mepyramine + serial dilutions of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare Cell Membranes (with H1 Receptors) A1 Combine Membranes, Radioligand & this compound in 96-well plate P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Radioligand ([³H]-Mepyramine) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 4h at 25°C) A1->A2 M1 Rapid Filtration (Separates Bound/Free Ligand) A2->M1 M2 Wash Filters M1->M2 M3 Scintillation Counting (Measure Radioactivity) M2->M3 D1 Calculate Specific Binding M3->D1 D2 Plot Competition Curve (% Binding vs. [this compound]) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Workflow for a competitive radioligand binding assay.

H1 Receptor Signaling and this compound's Mechanism of Inhibition

The H1 receptor mediates its effects by coupling to the Gq/11 family of G-proteins. This compound, as a competitive antagonist, physically blocks the histamine binding site, preventing the initiation of this signaling cascade.

The Canonical H1 Receptor Signaling Pathway
  • Histamine Binding: Histamine binds to the H1 receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • PLC Activation: The activated Gαq-GTP complex binds to and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

    • DAG and the increased intracellular Ca²⁺ concentration co-activate protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses that constitute the allergic reaction, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.

Visualization of H1 Signaling and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Ca->PKC Response Allergic Response (e.g., Vasodilation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates Levo This compound Levo->H1R Binds & Blocks

H1 receptor signaling pathway and inhibition by this compound.
Logical Flow of Allergic Reaction and Therapeutic Intervention

The therapeutic utility of this compound is derived from its targeted intervention at a key point in the allergic cascade.

G Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine Binds to H1 Receptor Histamine->H1R Signal H1 Receptor Signaling Cascade H1R->Signal Symptoms Allergic Symptoms (Itching, Redness, etc.) Signal->Symptoms Levo This compound (H1 Antagonist) Block Receptor Blockade Levo->Block Block->H1R Prevents Histamine Binding

Logical flow of this compound's therapeutic action.

Conclusion

This compound is a highly potent and selective histamine H1 receptor antagonist. Its high binding affinity, quantified through rigorous experimental methods like radioligand binding assays, is the foundation of its clinical efficacy. By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively halts the Gq/PLC-mediated signaling cascade responsible for the manifestation of allergic symptoms. The data and methodologies presented in this guide underscore the well-characterized pharmacological profile of this compound and provide a technical framework for professionals engaged in antihistamine research and development.

References

Levocabastine's Interaction with Neurotensin Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine, a second-generation H1-receptor antagonist, is widely recognized for its therapeutic effects in allergic conjunctivitis and rhinitis.[1] Beyond its antihistaminic properties, this compound has emerged as a critical pharmacological tool for differentiating neurotensin receptor subtypes.[2][3][4][5] This technical guide provides an in-depth analysis of this compound's effects on neurotensin receptors, with a particular focus on the low-affinity neurotensin receptor, NTS2. The document outlines quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Interaction with Neurotensin Receptors

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at neurotensin receptor subtypes.

Compound Receptor Subtype Assay Type Parameter Value (nM) Cell/Tissue Type
This compoundNTS2 (low-affinity NT site)Radioligand BindingIC507Rat brain synaptic membranes

Table 1: Binding Affinity of this compound for the NTS2 Receptor.

Compound Receptor Subtype Assay Type Effect Observed Outcome Cell/Tissue Type
This compoundRat NTS2Calcium MobilizationAgonistStrong stimulation of intracellular Ca2+ mobilizationCHO cells expressing rat NTS2
This compoundNTS2In vivo analgesia model (writhing test)Partial AgonistInduced significant analgesiaMice

Table 2: Functional Activity of this compound at the NTS2 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with neurotensin receptors.

Radioligand Binding Assay for NTS2

This protocol is adapted from studies characterizing this compound's binding to the low-affinity neurotensin site.

Objective: To determine the binding affinity (IC50) of this compound for the NTS2 receptor using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]neurotensin or ¹²⁵I-Tyr³-neurotensin

  • Competitor: this compound

  • Membrane Preparation: Synaptosomal membranes from rat brain (see protocol below)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin (BSA)

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation (from rat brain):

    • Homogenize rat brain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL per well:

      • 50-120 µg of membrane protein

      • A fixed concentration of radioligand (typically at or below its Kd value)

      • Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled neurotensin.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Calcium Mobilization Assay

This protocol is based on studies observing this compound-induced calcium mobilization in NTS2-expressing cells.

Objective: To assess the agonist activity of this compound at the NTS2 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor (CHO-NTS2).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • This compound: In a suitable solvent.

  • Positive Control: A known NTS2 agonist (e.g., SR48692 has been shown to act as an agonist at NTS2).

  • Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-NTS2 cells in appropriate growth medium.

    • Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere and grow to near confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in the assay buffer.

    • Remove the culture medium from the cells and wash them with assay buffer.

    • Add the dye-loading solution to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

  • Calcium Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for a short period.

    • Using the plate reader's injector, add varying concentrations of this compound (or the positive control) to the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every second for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline after the addition of the compound.

    • Plot the peak fluorescence change as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, using non-linear regression analysis.

Signaling Pathways and Visualizations

This compound's interaction with the NTS2 receptor can trigger downstream signaling cascades. While the complete picture is still under investigation and appears to be cell-type dependent, key pathways have been identified.

NTS2 Receptor-Mediated Calcium Mobilization

In some cellular contexts, such as CHO cells expressing the rat NTS2 receptor, this compound acts as an agonist, stimulating the release of intracellular calcium. This suggests that the NTS2 receptor can couple to G proteins that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum.

Gq_PLC_Ca_Pathway This compound This compound NTS2 NTS2 Receptor This compound->NTS2 Gq Gq Protein NTS2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & this compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor (this compound) Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculation of Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Levocabastine_NOS_Pathway This compound This compound NTS2 NTS2 Receptor This compound->NTS2 nNOS Neuronal Nitric Oxide Synthase (nNOS) This compound->nNOS Inhibits Activity Downstream_Signal Downstream Signaling Cascade NTS2->Downstream_Signal Downstream_Signal->nNOS Modulates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production

References

Levocabastine Hydrochloride vs. Levocabastine Free Base: A Technical Guide for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of levocabastine hydrochloride and this compound free base for experimental applications. This document outlines the key physicochemical properties, provides detailed experimental protocols, and visualizes the relevant signaling pathways to aid researchers in selecting the appropriate form of this compound for their studies.

Core Concepts: Understanding the Forms

This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] It is a hydrophobic compound with limited aqueous solubility. For experimental and pharmaceutical purposes, it is available in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and depends on the specific requirements of the experiment, such as the desired solubility, pH of the formulation, and the route of administration.

  • This compound Free Base: The uncharged form of the molecule. It is characterized by its low water solubility.[3]

  • This compound Hydrochloride: The salt form of this compound, created by reacting the free base with hydrochloric acid. This form is generally more water-soluble, especially in acidic conditions.[3][4]

Physicochemical Properties: A Comparative Analysis

The selection of either the hydrochloride salt or the free base for experimental use is primarily dictated by their differing physicochemical properties, most notably solubility and stability.

Table 1: Comparative Physicochemical Properties of this compound Hydrochloride and this compound Free Base

PropertyThis compound HydrochlorideThis compound Free BaseSource(s)
Molecular Formula C26H30ClFN2O2C26H29FN2O2
Molecular Weight 456.99 g/mol 420.53 g/mol
Appearance White to almost white powderSolid
pKa pKa1: 3.1, pKa2: 9.7Not directly available, but implied by the hydrochloride salt's pKa values.
Aqueous Solubility pH-dependent; minimum solubility between pH 4.1 and 9.8. Sparingly soluble in water.Practically insoluble in water. Predicted water solubility of 0.00347 mg/mL.
Solubility in Organic Solvents Freely soluble in dimethylsulfoxide (DMSO); soluble in N,N-dimethylformamide and methanol; slightly soluble in propylene glycol, polyethylene glycol, and ethanol.Data not explicitly available, but likely soluble in similar organic solvents.
LogP (Octanol/Water Partition Coefficient) 1.82 (at pH 8.0)Predicted LogP of 4.56.
pH-Dependent Solubility

The solubility of this compound is highly dependent on pH. This compound hydrochloride, being a salt of a weak base, exhibits greater solubility in acidic solutions. As the pH increases, the hydrochloride salt converts to the less soluble free base form, leading to precipitation. This is a critical consideration when preparing formulations for in vitro and in vivo studies, as the pH of the vehicle will determine the concentration of this compound that can be achieved in solution. The minimum aqueous solubility for the hydrochloride form is observed in the pH range of 4.1 to 9.8.

Stability

This compound hydrochloride in an aqueous solution is stable for at least 48 hours at ambient temperature. However, degradation can be observed after one week. Forced degradation studies on this compound hydrochloride have been conducted under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis, indicating that the molecule can degrade under harsh conditions. When preparing stock solutions, it is advisable to store them at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to minimize degradation.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through two main receptor targets: the histamine H1 receptor (H1R) and the neurotensin receptor 2 (NTSR2).

Histamine H1 Receptor Antagonism

This compound is a potent and selective antagonist of the H1 histamine receptor. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy. This compound competitively blocks this interaction, thereby preventing the downstream signaling cascade.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine, such as vasodilation and increased vascular permeability.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (Vasodilation, Increased Permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway
Neurotensin Receptor 2 Interaction

This compound is also a selective antagonist for the neurotensin receptor subtype 2 (NTSR2). NTSR2 is a GPCR associated with a phosphatidylinositol-calcium second messenger system. The precise signaling pathway of NTSR2 is complex and can involve interactions with other receptors, such as the TrkB receptor, and activation of pro-survival signaling pathways including p38MAPK, Erk1/2, JNK, and Src.

NTSR2_Signaling_Pathway Neurotensin Neurotensin NTSR2 Neurotensin Receptor 2 (NTSR2) Neurotensin->NTSR2 Activates This compound This compound This compound->NTSR2 Inhibits G_protein G Protein NTSR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling (e.g., MAPK, Akt) DAG->Downstream Ca_release->Downstream

Neurotensin Receptor 2 Signaling Pathway

Experimental Protocols

The choice between this compound hydrochloride and free base will largely depend on the desired final formulation and the experimental system.

Preparation of Stock Solutions

For most in vitro experiments, a concentrated stock solution is prepared in an organic solvent and then diluted to the final concentration in the aqueous experimental medium.

Protocol 4.1.1: Preparation of this compound Hydrochloride Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Solvent Selection: Choose a suitable organic solvent. Dimethylsulfoxide (DMSO) is a common choice due to its high solubilizing capacity for this compound hydrochloride (up to 4.5 mg/mL). Methanol is also a viable option.

  • Dissolution: Add the solvent to the powder. Gentle warming and sonication may be required to achieve complete dissolution.

  • Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage.

Protocol 4.1.2: Preparation of this compound Free Base Stock Solution

The protocol for preparing a stock solution of the free base is similar to that of the hydrochloride salt, with the primary solvent of choice being a suitable organic solvent like DMSO. Given its lower aqueous solubility, ensuring complete dissolution in the organic solvent before dilution is crucial.

In Vitro Experimental Setups

For cell-based assays, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Workflow 4.2.1: General Workflow for In Vitro Experiments

In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution (Hydrochloride or Free Base in DMSO) start->prep_stock dilute Dilute Stock Solution in Cell Culture Medium prep_stock->dilute cell_culture Culture Target Cells treat_cells Treat Cells with This compound Solution cell_culture->treat_cells dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Signaling) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

General Workflow for In Vitro Experiments
In Vivo Experimental Formulations

For in vivo studies, the formulation will depend on the route of administration. Due to the poor aqueous solubility of the free base, the hydrochloride salt is often preferred for aqueous-based formulations.

Protocol 4.3.1: Preparation of an Aqueous Suspension for Topical Administration (Ophthalmic/Nasal)

This protocol is adapted from formulations used in commercially available products.

  • Vehicle Preparation: Prepare a sterile, buffered aqueous vehicle. This may contain viscosity-enhancing agents (e.g., hypromellose), preservatives (e.g., benzalkonium chloride), and tonicity-adjusting agents (e.g., sodium chloride). The pH is typically adjusted to be within the physiological range (e.g., pH 6-8 for ophthalmic use).

  • This compound Addition: Aseptically add this compound hydrochloride to the vehicle.

  • Homogenization: Homogenize the mixture to create a fine, uniform microsuspension.

  • Sterilization: The final product should be sterilized, for example, by filtration if the viscosity allows, or prepared under aseptic conditions.

Protocol 4.3.2: Preparation of a Solution for Intraperitoneal (i.p.) Injection

For systemic administration via i.p. injection, a clear solution is often preferred.

  • Solubilization: Dissolve this compound hydrochloride in a small amount of a suitable solvent such as DMSO.

  • Vehicle Addition: Add a biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be minimized. Warming and sonication may aid in keeping the compound in solution upon dilution.

  • pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically compatible range.

Conclusion and Recommendations

The choice between this compound hydrochloride and this compound free base for experimental use is a critical decision that impacts the feasibility and outcome of a study.

  • This compound Hydrochloride is the preferred form for most applications requiring an aqueous vehicle due to its enhanced solubility in acidic to neutral conditions. It is the logical choice for preparing ophthalmic and nasal suspensions, as well as solutions for parenteral administration where a clear solution is desired.

  • This compound Free Base , being more lipophilic, may be considered for non-aqueous formulations or in studies where the uncharged form of the molecule is specifically required. However, its poor aqueous solubility presents significant formulation challenges.

For most in vitro and in vivo experimental settings, This compound hydrochloride offers greater versatility and ease of formulation . Researchers should always consider the final pH of their formulation to ensure that the concentration of this compound remains within its solubility limits to avoid precipitation and ensure accurate dosing.

References

Methodological & Application

Application Note: Quantification of Levocabastine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levocabastine in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a potent and selective second-generation H1-antihistamine used for the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion[1]. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to reliably measure this compound concentrations in human plasma.

Experimental

Materials and Reagents
  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Ethanol

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Thermo Hypersil CPS, 150 mm x 4.6 mm, 5 µm)[2]

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Column Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm)[2]
Mobile Phase Ethanol : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)[2]
Flow Rate 1.2 mL/min[2]
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 210 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 200 µg/mL.

Sample Preparation (Protein Precipitation)
  • Spiking: For calibration standards and quality control (QC) samples, spike appropriate amounts of the working standard solutions into drug-free human plasma.

  • Precipitation: To 500 µL of plasma sample (blank, spiked, or unknown), add 1 mL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its reliability for the intended application.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 50 to 200 μg/mL with a coefficient of determination (R²) greater than 0.999.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Mean Recovery %)
Low< 5%< 5%98 - 102%
Medium< 5%< 5%98 - 102%
High< 5%< 5%98 - 102%

Note: The table presents typical acceptance criteria. The referenced study on ophthalmic solutions reported a mean recovery of 100.11%.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be 0.9 μg/mL, and the LOQ was 3 μg/mL.

Sample Analysis Workflow

workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) acetonitrile Add Acetonitrile (1 mL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Logical Relationship of Method Validation

validation cluster_validation Method Validation cluster_parameters Validation Parameters method Validated HPLC Method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method lod LOD lod->method loq LOQ loq->method specificity Specificity specificity->method

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The validation data confirms that the method is accurate, precise, and linear over the specified concentration range.

References

Application Notes and Protocols for Levocabastine Nasal Spray in Murine Rhinitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levocabastine nasal spray in murine models of allergic rhinitis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-allergic compounds.

Introduction

This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1] It is clinically used as a nasal spray and eye drops for the symptomatic relief of allergic rhinitis and conjunctivitis.[1] this compound exerts its therapeutic effects by competitively blocking the action of histamine on H1 receptors, thereby reducing the classic symptoms of allergy, such as sneezing, rhinorrhea, and nasal itching.[2] Murine models of allergic rhinitis, typically induced by allergens like ovalbumin (OVA), are crucial tools for the preclinical evaluation of anti-allergic therapies. These models mimic key features of the human disease, including IgE-mediated sensitization, mast cell degranulation, eosinophilic inflammation, and the release of pro-inflammatory mediators.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of the histamine H1 receptor.[2] In the context of allergic rhinitis, allergens trigger the cross-linking of IgE antibodies on the surface of mast cells, leading to their degranulation and the release of histamine, among other mediators. Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory neurons, initiating a signaling cascade that results in vasodilation, increased vascular permeability, and nerve stimulation, manifesting as nasal congestion, rhinorrhea, and itching.[2] this compound, by blocking the H1 receptor, prevents these downstream effects of histamine. Some studies also suggest that this compound may have inhibitory effects on the influx of inflammatory cells and the release of certain cytokines, suggesting a broader anti-inflammatory profile beyond simple H1-receptor antagonism.

Signaling Pathway of this compound Action

G cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen (e.g., Ovalbumin) IgE IgE Binding to Mast Cell Allergen->IgE MastCell Mast Cell Degranulation IgE->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Signaling Downstream Signaling (e.g., PLC, IP3, DAG activation) H1R->Signaling Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) Signaling->Symptoms This compound This compound Nasal Spray This compound->H1R Blocks

Caption: this compound blocks the binding of histamine to the H1 receptor.

Experimental Protocols

The following are detailed protocols for establishing a murine model of allergic rhinitis and the subsequent application of this compound nasal spray.

Ovalbumin (OVA)-Induced Allergic Rhinitis Model

This is a widely used and well-characterized model for inducing allergic rhinitis in mice.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • This compound hydrochloride nasal spray (commercial or custom formulation)

  • BALB/c mice (female, 6-8 weeks old are commonly used)

Protocol:

  • Sensitization Phase (Days 0, 7, and 14):

    • Prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of Alum in 200 µL of PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection on days 0, 7, and 14.

    • A control group should receive i.p. injections of PBS with Alum only.

  • Challenge Phase (Days 21-27):

    • Prepare the challenge solution of 1% OVA in PBS.

    • Lightly anesthetize the mice (e.g., with isoflurane).

    • Instill 10 µL of the OVA solution into each nostril daily from day 21 to day 27.

    • The control group should be challenged with PBS only.

  • Treatment Phase (Concurrent with Challenge):

    • Administer this compound nasal spray intranasally approximately 30 minutes before each OVA challenge.

    • A typical human dose is 2 sprays per nostril of a 0.5 mg/mL solution. While a direct murine dose is not well-documented in publicly available literature, a starting point could be a single 5-10 µL spray per nostril of a similar concentration, to be optimized based on preliminary studies.

    • A vehicle control group (receiving the nasal spray vehicle without this compound) should be included.

Assessment of Allergic Rhinitis Symptoms

Symptom Scoring:

  • Immediately after the final OVA challenge, observe the mice for 15 minutes.

  • Count the number of sneezes and nasal rubbing movements.

  • A scoring system can be implemented (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe).

Nasal Lavage Fluid (NALF) Collection:

  • After the final observation period, euthanize the mice.

  • Expose the trachea and insert a catheter.

  • Instill 0.5 mL of PBS into the lungs via the trachea, which will flow out through the nasal cavity.

  • Collect the NALF and centrifuge to separate the supernatant and cell pellet.

Analysis of NALF:

  • Cell Counts: Resuspend the cell pellet and stain with Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer.

  • Cytokine Analysis: Use the supernatant to measure levels of key cytokines such as IL-4, IL-5, IL-13, and TNF-α using ELISA or multiplex bead assays.

  • Histamine Levels: Measure histamine concentration in the supernatant using a histamine ELISA kit.

Histological Analysis:

  • Decalcify and fix the mouse heads in 10% formalin.

  • Embed in paraffin and prepare sagittal sections of the nasal cavity.

  • Stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammatory cell infiltration.

  • Stain with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.

Experimental Workflow Diagram

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Evaluation Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21_27 Days 21-27: 1. This compound Nasal Spray 2. Intranasal OVA Challenge Day14->Day21_27 Day28 Day 28: - Symptom Scoring - NALF Collection & Analysis - Histology Day21_27->Day28

Caption: Experimental workflow for the murine allergic rhinitis model.

Data Presentation

The following tables are templates for organizing quantitative data from studies using this compound in murine rhinitis models.

Table 1: Effect of this compound on Allergic Rhinitis Symptoms

Treatment GroupNumber of Sneezes (mean ± SEM)Nasal Rubbing Counts (mean ± SEM)
Control (PBS)
OVA + Vehicle
OVA + this compound

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid

Treatment GroupTotal Cells (x10⁴/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)
Control (PBS)
OVA + Vehicle
OVA + this compound

Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (pg/mL)

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)TNF-α (pg/mL)
Control (PBS)
OVA + Vehicle
OVA + this compound

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the efficacy of this compound nasal spray in a preclinical murine model of allergic rhinitis. By systematically evaluating rhinitis symptoms, inflammatory cell infiltration, and cytokine profiles, researchers can gain valuable insights into the therapeutic potential of this compound and other novel anti-allergic compounds. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, contributing to the development of more effective treatments for allergic rhinitis.

References

Protocol for Levocabastine Administration in Guinea Pig Allergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] Due to its high specificity and affinity for the H1 receptor, it is a valuable tool in preclinical allergy research, particularly in guinea pig models of allergic conjunctivitis and rhinitis.[1][3] This document provides detailed protocols for the administration of this compound in such studies, based on established experimental models.

Mechanism of Action

This compound functions by competitively blocking the histamine H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[3] This blockade inhibits increases in vascular permeability, itching, and smooth muscle contraction associated with type I hypersensitivity reactions.

Signaling Pathway of this compound as a Histamine H1 Receptor Antagonist

Levocabastine_MoA cluster_pre Allergen Exposure & Mast Cell Degranulation cluster_post Cellular Response Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Cross-links IgE Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Symptoms Allergic Symptoms (Vasodilation, ↑ Permeability, Pruritus, Bronchoconstriction) Ca2->Symptoms PKC->Symptoms This compound This compound This compound->H1R Antagonist (Blocks)

Caption: Mechanism of action of this compound as an H1 receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in guinea pig allergy models.

Allergic Conjunctivitis Model (Histamine-Induced)

This protocol is designed to assess the efficacy and duration of action of topically applied this compound in inhibiting histamine-induced conjunctival vascular permeability.

Experimental Workflow:

Caption: Workflow for histamine-induced allergic conjunctivitis model.

Materials:

  • Male Hartley outbred guinea pigs (250-300 g)

  • This compound hydrochloride ophthalmic suspension (e.g., 0.05%)

  • Vehicle control (saline or appropriate buffer)

  • Histamine solution (300 ng per injection volume)

  • Evans blue dye solution (1 mg/ml in saline)

  • Anesthetic for terminal procedure

Procedure:

  • Acclimatize male Hartley outbred guinea pigs (250-300 g) to laboratory conditions.

  • Administer a single topical drop of the this compound solution or vehicle to the conjunctival sac of the guinea pigs. Dosing can occur at various time points (e.g., 30 minutes to 8 hours) prior to the histamine challenge to evaluate the duration of action.

  • One hour before the histamine challenge, administer 1 ml of Evans blue dye solution (1 mg/ml) via the marginal ear vein.

  • At the designated time after this compound administration, administer a subconjunctival injection of histamine (300 ng).

  • Thirty minutes after the histamine challenge, humanely sacrifice the animals.

  • Assess conjunctival vascular permeability by evaluating the area and intensity of the Evans blue dye staining.

Allergic Rhinitis Model (Ovalbumin-Induced)

This protocol describes the induction of an allergic rhinitis model in guinea pigs using ovalbumin (OVA) and the subsequent topical administration of this compound to assess its efficacy in reducing symptoms.

Experimental Workflow:

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Further Assessment (Optional) Day1_7 Days 1 & 7: Aerosolized 2% OVA (10 min) Day14_16 Days 14-16 (Booster): Intranasal 1% OVA (20 µl/nostril) Day1_7->Day14_16 Day21_Pre Pre-treatment: Topical this compound or Vehicle (intranasal) Day21_Challenge Day 21 (Challenge): Intranasal 2% OVA (20 µl/nostril) Day21_Pre->Day21_Challenge Day21_Observe Observe for 30 min: Sneezing & Nose Rubbing Day21_Challenge->Day21_Observe Day23_28 Days 23-28: Assess Nasal Blockade, Leukocyte Infiltration (Nasal Lavage)

Caption: Workflow for ovalbumin-induced allergic rhinitis and treatment.

Materials:

  • Male Dunkin Hartley guinea pigs

  • Ovalbumin (OVA)

  • This compound nasal spray formulation or a prepared solution

  • Vehicle control

  • Aerosol delivery system

  • Intranasal administration apparatus

Procedure:

  • Sensitization:

    • On days 1 and 7, sensitize the guinea pigs by exposing them to aerosolized 2% OVA for 10 minutes.

    • On days 14, 15, and 16, administer a booster dose of 1% OVA via intranasal instillation (20 µl per nostril).

  • Challenge and Treatment:

    • On day 21, administer this compound or vehicle topically via intranasal application. The timing of administration should be determined based on the study's objectives (e.g., 15-30 minutes before challenge).

    • Following treatment, challenge the animals with an intranasal instillation of 2% OVA (20 µl per nostril).

    • Immediately after the challenge, observe the animals for 30 minutes and record the frequency of sneezing and nose rubbing.

  • Further Assessment (Optional):

    • Between days 23 and 28, further assessments such as nasal blockade (via ventilator/flow method) and leukocyte infiltration into nasal lavage fluid can be performed.

Data Presentation

The quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Efficacy of Topical this compound in Histamine-Induced Allergic Conjunctivitis

DrugConcentrationED50Duration of Significant Inhibition
This compound0.05%0.046%Up to 8 hours
Olopatadine0.1%0.031% (at 16 hrs)Up to 16 hours
KetotifenNot specified0.027%Up to 8 hours
EpinastineNot specified0.02%Up to 4 hours
EmedastineNot specified0.019%Up to 4 hours
AzelastineNot specified< 0.05%Up to 4 hours

Table 2: this compound Dosing in Guinea Pig Models

ModelAdministration RouteThis compound Dose/ConcentrationChallenge AgentReference
Allergic ConjunctivitisTopical (ocular)0.05% solutionHistamine (300 ng, subconjunctival)
Allergic ConjunctivitisTopical (ocular)5 - 12.5 mcgAllergen
Histamine-induced Conjunctival InflammationTopical (ocular)0.2 - 5.0 mcgHistamine
Histamine-induced Tracheal Contraction (in vitro)In vitro bathED50 of 0.0081 mg/LHistamine
Histamine-induced Ileum Contraction (in vitro)In vitro bathED50 of 0.0316 mg/LHistamine

Note: For allergic rhinitis models, while the general protocol for induction is established, specific dose-ranging studies for intranasal this compound in guinea pigs are less commonly published. Researchers should perform pilot studies to determine the optimal effective dose for their specific experimental conditions, starting with concentrations similar to those used in ophthalmic studies (e.g., 0.05%). The volume of intranasal administration in guinea pigs is typically around 20 µl per nostril.

References

Application Notes and Protocols for Studying Mast Cell Stabilization Using Levocabastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., β-hexosaminidase), cytokines, and lipid mediators.[1] This release cascade is responsible for the clinical manifestations of allergic diseases. Consequently, agents that can stabilize mast cells and prevent or reduce the release of these inflammatory mediators are of significant therapeutic interest.[2][3][4]

Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[5] It is primarily used topically for the treatment of allergic conjunctivitis and rhinitis. While its primary mechanism of action is the competitive blockade of histamine H1 receptors, there is interest in determining whether it also possesses direct mast cell stabilizing properties. Some clinical studies suggest that this compound is as effective as, or even superior to, the well-established mast cell stabilizer, sodium cromoglycate, in alleviating symptoms of allergic conjunctivitis. However, direct evidence and quantitative data on its ability to inhibit mast cell degranulation are not as well-defined, with some studies indicating it does not prevent histamine release.

These application notes provide a framework and detailed protocols for researchers to investigate the potential mast cell stabilizing effects of this compound. The provided assays will enable the quantification of mast cell degranulation and the exploration of upstream signaling events, such as calcium mobilization.

Data Presentation

The following table summarizes the effects of this compound on mast cells and related inflammatory processes as reported in the literature. It is important to note that direct quantitative data, such as IC50 values for the inhibition of mast cell degranulation, are not consistently available.

ParameterCell/SystemThis compound ConcentrationObserved EffectReference
Histamine Release Human Leukocytes (allergic volunteers)10⁻⁸ M to 10⁻⁶ MDid not influence allergen-induced histamine release.
Histamine Release Human Leukocytes (healthy volunteers) & Guinea Pig Airway Smooth Muscle10⁻⁴ M and 10⁻³ MCaused release of histamine.
Inflammatory Cell Influx Nasal Lavage Fluid (allergic rhinitis patients)0.05% nasal spray (twice in each nostril, four times a day for 8 days)Significantly reduced inflammatory cell influx after allergen challenge.
Cytokine Release (from eosinophils) EoL-1 (human eosinophilic leukemia cell line)0.1 to 2.3 mMDose-dependent decrease in TNF-α-induced release of IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, and VEGF.
ICAM-1 Expression Human Conjunctival Epithelium (in vivo)0.05% eye dropsReduced ICAM-1 expression during early and late phase allergic reactions.
ICAM-1 Expression Cultured Differentiated Epithelial Cell Line (in vitro)2 x 10⁻⁵ MDown-regulated basal ICAM-1 expression.
Clinical Efficacy vs. Mast Cell Stabilizer Allergic Conjunctivitis Patients0.05% eye drops vs. 4% sodium cromoglycateSignificantly more effective than cromolyn in inhibiting itching, hyperemia, eyelid swelling, chemosis, and tearing.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.

a. Cell Culture and Sensitization:

  • Cell Lines: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used and accepted model for human mucosal mast cells. Alternatively, bone marrow-derived mast cells (BMMCs) or human mast cell lines like LAD2 can be used.

  • Culture Conditions: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Sensitization: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Sensitize the cells overnight by adding anti-dinitrophenyl (DNP)-IgE to the culture medium at a final concentration of 100 ng/mL.

b. Experimental Procedure:

  • Washing: The following day, gently wash the sensitized cells three times with pre-warmed (37°C) Tyrode's buffer (or HEPES buffer) to remove unbound IgE.

  • Pre-incubation with this compound: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Stimulation of Degranulation: To induce degranulation, add 50 µL of Tyrode's buffer containing the antigen, DNP-BSA, at a final concentration of 100 ng/mL to all wells except the negative control and total release wells. Incubate for 1 hour at 37°C.

  • Stopping the Reaction: Place the 96-well plate on ice for 10 minutes to stop the degranulation process.

  • Sample Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

  • Total Release (Lysate): To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells and release their total granular content.

  • Enzymatic Reaction: Add 50 µL of a 1 mM solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, dissolved in citrate buffer (pH 4.5), to each well of the supernatant and lysate plates.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Stopping the Reaction: Add 150 µL of stop buffer (0.4 M Glycine, pH 10.7) to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

c. Data Analysis:

Calculate the percentage of β-hexosaminidase release using the following formula:

% Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

Plot the percentage of inhibition of degranulation against the concentration of this compound to determine its dose-response effect.

Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical upstream event for mast cell degranulation.

a. Cell Preparation:

  • Sensitize RBL-2H3 cells with anti-DNP-IgE as described in the degranulation assay protocol.

  • On the day of the experiment, harvest the cells and wash them with a calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺).

b. Loading with Calcium Indicator Dye:

  • Resuspend the cells in the calcium-free buffer containing a fluorescent calcium indicator, such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM), and Pluronic F-127 (0.02%).

  • Incubate the cells in the dark at 37°C for 30-45 minutes to allow for dye loading.

  • Wash the cells twice with the calcium-free buffer to remove excess dye.

  • Resuspend the cells in a buffer containing calcium (e.g., Tyrode's buffer).

c. Measurement of Intracellular Calcium:

  • Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.

  • Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Add various concentrations of this compound or vehicle control and continue recording for 5-10 minutes to observe any direct effects on baseline calcium levels.

  • Add the stimulating agent (DNP-BSA, 100 ng/mL) to induce a calcium response.

  • Continuously record the fluorescence intensity for another 10-15 minutes.

d. Data Analysis:

  • For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

  • For Fluo-4, the change in fluorescence intensity (F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is used to represent the relative change in [Ca²⁺]i.

  • Compare the calcium response curves in the presence and absence of this compound to determine its effect on antigen-induced calcium influx.

Visualizations

Mast_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Signaling_Cascade Signaling Cascade (Lyn, Syk, LAT, PLCγ) FceRI->Signaling_Cascade Activates Histamine_Receptor H1 Receptor This compound This compound This compound->Histamine_Receptor Blocks Histamine_ext Histamine Histamine_ext->Histamine_Receptor Binds & Activates IP3 IP3 Signaling_Cascade->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Sustains Mediators Mediator Release (Histamine, β-hexosaminidase) Degranulation->Mediators Results in

Caption: Mast cell activation signaling pathway and the primary site of this compound action.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Mast Cells (e.g., RBL-2H3) Sensitize Sensitize with Anti-DNP-IgE Culture->Sensitize Wash Wash Cells Sensitize->Wash Pretreat Pre-treat with this compound (or vehicle) Wash->Pretreat Stimulate Stimulate with Antigen (DNP-BSA) Pretreat->Stimulate Degranulation β-Hexosaminidase Assay Stimulate->Degranulation Calcium Calcium Influx Assay Stimulate->Calcium Quantify Quantify Mediator Release or Calcium Signal Degranulation->Quantify Calcium->Quantify Analyze Dose-Response Analysis Quantify->Analyze

Caption: Experimental workflow for assessing this compound's effect on mast cell function.

Logical_Relationship cluster_hypothesis Hypothesized Mechanisms of this compound in Allergic Response cluster_outcomes Observable Outcomes H1_Blockade Primary Mechanism: H1 Receptor Blockade Reduced_Histamine_Effects Reduced Histamine Effects (e.g., itching, redness) H1_Blockade->Reduced_Histamine_Effects Mast_Cell_Stab Potential Secondary Mechanism: Mast Cell Stabilization Reduced_Degranulation Reduced Mediator Release (e.g., β-hexosaminidase) Mast_Cell_Stab->Reduced_Degranulation Anti_Inflammatory Other Potential Effects: Anti-inflammatory Actions Reduced_Cytokine_Release Reduced Cytokine Release Anti_Inflammatory->Reduced_Cytokine_Release Reduced_Cell_Influx Reduced Inflammatory Cell Influx Anti_Inflammatory->Reduced_Cell_Influx Reduced_Degranulation->Reduced_Histamine_Effects

Caption: Logical relationship of this compound's potential mechanisms of action.

References

Levocabastine in Conjunctival Allergen Challenge Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levocabastine, a potent and selective histamine H1-receptor antagonist, in the conjunctival allergen challenge (CAC) model. The CAC model is a valuable tool in the clinical development of anti-allergic ophthalmic medications, allowing for the controlled evaluation of drug efficacy in a standardized setting.

Introduction

This compound ophthalmic solution is a widely studied medication for the relief of signs and symptoms of allergic conjunctivitis. Its efficacy has been robustly demonstrated in numerous clinical trials, many of which have utilized the CAC model. This model involves the administration of a known allergen to the ocular surface of sensitized individuals to induce an allergic reaction, which can then be objectively and subjectively measured. This compound has been shown to be highly effective in inhibiting the hallmark symptoms of allergic conjunctivitis, including itching, redness (hyperemia), chemosis, tearing, and eyelid swelling. Its rapid onset and durable effect of at least four hours make it a key compound for investigation and a benchmark for comparison in ophthalmic anti-allergy drug development.

Mechanism of Action

The primary mechanism of action of this compound is the selective blockade of histamine H1 receptors on conjunctival cells. During an allergic reaction, mast cells degranulate and release histamine, which then binds to H1 receptors, initiating a cascade of events that lead to the clinical signs and symptoms of allergic conjunctivitis. By competitively inhibiting the binding of histamine to these receptors, this compound effectively prevents this downstream signaling, thereby reducing vascular permeability, sensory nerve stimulation, and the inflammatory response.

Levocabastine_Mechanism_of_Action cluster_0 Allergic Cascade in the Conjunctiva cluster_1 Therapeutic Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation & H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Signs & Symptoms (Itching, Redness, etc.) H1Receptor->Symptoms Activates This compound This compound Blockade Blockade This compound->Blockade Blockade->H1Receptor Prevents Histamine Binding CAC_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment & Challenge Phase cluster_Assessment Assessment Phase Screening_1 Subject Recruitment & Informed Consent Screening_2 Inclusion/Exclusion Criteria Verification Screening_1->Screening_2 Screening_3 Skin Testing for Allergen Sensitivity Screening_2->Screening_3 Screening_4 Initial Conjunctival Allergen Challenge (CAC) Screening_3->Screening_4 Screening_5 Confirmatory CAC (on a separate day) Screening_4->Screening_5 Treatment_1 Randomization Screening_5->Treatment_1 Treatment_2 Instillation of Study Drug (this compound or Placebo) Treatment_1->Treatment_2 Treatment_3 Waiting Period (e.g., 10 minutes) Treatment_2->Treatment_3 Treatment_4 Conjunctival Allergen Challenge Treatment_3->Treatment_4 Assessment_1 Evaluation of Ocular Signs & Symptoms at multiple time points (e.g., 3, 5, 10, 15, 20 min) Treatment_4->Assessment_1 Assessment_2 Optional: Rechallenge at 4 hours Assessment_1->Assessment_2 Assessment_3 Re-evaluation of Signs & Symptoms post-rechallenge Assessment_2->Assessment_3

Application Notes and Protocols for In Vivo Imaging to Assess Levocabastine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing various in vivo imaging techniques to assess the efficacy of Levocabastine, a potent and selective H1-receptor antagonist. The described methods are invaluable for preclinical and clinical research aimed at understanding and quantifying the therapeutic effects of this compound in allergic conditions such as allergic conjunctivitis and rhinitis.

Introduction to this compound and its Mechanism of Action

This compound is a second-generation antihistamine that primarily exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor. In allergic reactions, histamine is a key mediator released from mast cells, leading to symptoms like itching, redness, swelling, and increased vascular permeability. By blocking the H1 receptor, this compound effectively mitigates these histamine-driven inflammatory responses.[1]

Signaling Pathway of this compound Action

This compound, by blocking the H1 receptor, prevents the Gq protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of calcium mobilization and protein kinase C (PKC) activation, which lead to the expression of pro-inflammatory mediators, are suppressed.[1][2][3]

Levocabastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to This compound This compound This compound->H1_Receptor Blocks Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Leads to

This compound's inhibitory action on the H1 receptor signaling pathway.

In Vivo Imaging Techniques and Protocols

The following sections detail the application of three powerful in vivo imaging techniques to assess the efficacy of this compound: Positron Emission Tomography (PET), In Vivo Confocal Microscopy (IVCM), and Intravital Microscopy (IVM).

Positron Emission Tomography (PET) for Histamine H1 Receptor Occupancy

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. By using a radiolabeled tracer that binds to the H1 receptor, it is possible to measure the degree to which this compound occupies these receptors, providing a direct assessment of its primary pharmacodynamic effect.

Experimental Protocol: Preclinical PET Imaging of H1 Receptor Occupancy

This protocol is adapted from studies on levocetirizine and other antihistamines and is suitable for non-human primate or other relevant animal models.

  • Animal Model: Select a suitable animal model, such as the rhesus macaque or cynomolgus macaque.

  • Radiotracer: Utilize a validated H1 receptor PET tracer, such as [11C]doxepin or [11C]pyrilamine.

  • Baseline Scan:

    • Anesthetize the animal and position it in the PET scanner.

    • Administer a bolus injection of the radiotracer intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

  • This compound Administration:

    • Administer this compound at the desired dose and route (e.g., oral or topical).

    • Allow sufficient time for the drug to reach peak plasma concentrations.

  • Post-Dosing Scan:

    • Repeat the PET scan with the same radiotracer and acquisition parameters as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images and perform kinetic modeling to calculate the binding potential (BP_ND) of the radiotracer in various brain regions.

    • Calculate the H1 receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

  • Quantitative Data Summary:

AntihistamineDoseH1 Receptor Occupancy (Brain)Reference
Levocetirizine5 mg (oral)~8.1%
Fexofenadine60 mg (oral)~ -8.0% (negligible)
Ebastine10 mg (oral)~10%
(+)-chlorpheniramine2 mg (oral)~50%
In Vivo Confocal Microscopy (IVCM) for Ocular Inflammation

IVCM is a non-invasive imaging modality that provides high-resolution, real-time images of the cellular structures of the cornea and conjunctiva. It is particularly useful for assessing the efficacy of topically administered this compound in models of allergic conjunctivitis by visualizing and quantifying changes in inflammatory cells.

Experimental Protocol: IVCM in a Murine Model of Allergic Conjunctivitis

  • Animal Model: Utilize a murine model of allergic conjunctivitis, such as the ovalbumin-induced or ragweed pollen-induced model.

  • This compound Treatment: Administer this compound eye drops (e.g., 0.05%) to one eye and a vehicle control to the contralateral eye prior to allergen challenge.

  • IVCM Imaging:

    • Anesthetize the mouse.

    • Use a topical anesthetic on the cornea.

    • Employ an in vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module) to acquire images of the conjunctiva.

    • Focus on the epithelium and substantia propria to visualize inflammatory cells (e.g., dendritic cells, leukocytes).

  • Image Analysis:

    • Quantify the density of inflammatory cells (cells/mm²) in the acquired images.

    • Assess the morphology of dendritic cells (e.g., cell body size, dendrite length).

  • Quantitative Data Summary:

Treatment GroupInflammatory Cell Density (cells/mm²)Dendritic Cell Activation Score (arbitrary units)
Vehicle ControlHighHigh
This compoundSignificantly ReducedSignificantly Reduced

Note: Specific quantitative values will vary depending on the experimental model and severity of the allergic reaction. A study on another antihistamine, alcaftadine, demonstrated a reduction in the conjunctival inflammation score as assessed by IVCM.

Intravital Microscopy (IVM) for Vascular Permeability and Mast Cell Degranulation

IVM is a powerful technique for visualizing dynamic biological processes in real-time within a living animal. It is ideal for assessing this compound's effect on key events in the allergic cascade, such as mast cell degranulation and increased vascular permeability.

Experimental Protocol: IVM of the Conjunctiva in a Rat Model of Allergic Conjunctivitis

  • Animal Model: Use a rat model of allergic conjunctivitis.

  • Surgical Preparation:

    • Anesthetize the rat.

    • Surgically expose the conjunctival microvasculature for imaging.

  • Imaging Vascular Permeability:

    • Administer a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) intravenously to visualize blood vessels.

    • Induce an allergic reaction in the conjunctiva.

    • Administer this compound topically and observe its effect on the extravasation of the fluorescent dextran from blood vessels, a measure of vascular permeability.

  • Imaging Mast Cell Degranulation:

    • Utilize a fluorescent probe that reports mast cell degranulation (e.g., by labeling granules or detecting pH changes upon exocytosis).

    • Induce mast cell degranulation and assess the inhibitory effect of this compound.

  • Data Analysis:

    • Quantify the fluorescence intensity in the extravascular space to measure vascular permeability.

    • Count the number of degranulating mast cells or measure the fluorescence signal associated with degranulation.

  • Quantitative Data Summary:

Treatment GroupVascular Permeability (Fold Increase over Baseline)Mast Cell Degranulation (% of total mast cells)Reference
Vehicle ControlHighHigh
This compoundSignificantly ReducedSignificantly Reduced
This compound + PemirolastFurther Significant ReductionFurther Significant Reduction

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for preclinical assessment of this compound using the described in vivo imaging techniques.

Preclinical_Workflow Start Start Model Develop Allergic Conjunctivitis/Rhinitis Animal Model Start->Model Treatment Administer this compound (Topical/Systemic) Model->Treatment Imaging In Vivo Imaging Assessment Treatment->Imaging PET PET: H1 Receptor Occupancy Imaging->PET IVCM IVCM: Inflammatory Cell Infiltration Imaging->IVCM IVM IVM: Vascular Permeability & Mast Cell Degranulation Imaging->IVM Analysis Quantitative Data Analysis PET->Analysis IVCM->Analysis IVM->Analysis Efficacy Determine this compound Efficacy Analysis->Efficacy

Preclinical workflow for assessing this compound efficacy.

Logical_Relationship This compound This compound H1R_Binding Binds to H1 Receptor This compound->H1R_Binding PET_Measure Measured by PET H1R_Binding->PET_Measure Inhibit_Inflammation Inhibits Inflammatory Cascade H1R_Binding->Inhibit_Inflammation Reduce_Cells Reduces Inflammatory Cell Infiltration Inhibit_Inflammation->Reduce_Cells Reduce_Permeability Reduces Vascular Permeability Inhibit_Inflammation->Reduce_Permeability Stabilize_Mast Stabilizes Mast Cells Inhibit_Inflammation->Stabilize_Mast IVCM_Measure Measured by IVCM Reduce_Cells->IVCM_Measure Therapeutic_Effect Therapeutic Effect Reduce_Cells->Therapeutic_Effect IVM_Measure_Perm Measured by IVM Reduce_Permeability->IVM_Measure_Perm Reduce_Permeability->Therapeutic_Effect IVM_Measure_Mast Measured by IVM Stabilize_Mast->IVM_Measure_Mast Stabilize_Mast->Therapeutic_Effect

References

Application Notes and Protocols for the Analytical Detection of Levocabastine in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of levocabastine in tissue samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While specific validated methods for this compound in a wide variety of tissues are not extensively published, this guide adapts validated plasma-based assays for use with tissue homogenates. A general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is also provided as a potential screening tool.

Overview of Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug distribution studies. The choice of analytical method depends on the required sensitivity, selectivity, and throughput.

  • LC-MS/MS is the gold-standard for quantitative bioanalysis due to its high sensitivity and selectivity, allowing for the detection of low concentrations of this compound in complex tissue matrices.

  • HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where lower sensitivity is acceptable.

  • ELISA can be a high-throughput screening method, though it may have limitations in terms of specificity and is not as commonly reported for small molecules like this compound compared to chromatographic methods.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for this compound (or its enantiomer, levocetirizine) in biological fluids. These values can serve as a benchmark for method development and validation for tissue samples.

Table 1: LC-MS/MS Method Performance for Levocetirizine in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Dynamic Range0.5 - 500.0 ng/mL[1]
Mean Recovery (Levocetirizine)59%[2]
Mean Recovery (Internal Standard)69%[2]
Linearity (r²)≥ 0.995[2]

Table 2: HPLC-UV Method Performance for Ebastine (a comparable antihistamine) in Pharmaceutical Formulations

ParameterValueReference
Linearity Range5 - 100 µg/mL
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)100 ng/mL
Average Recovery99.63%

Experimental Protocols

General Tissue Sample Preparation

A critical step in the analysis of drugs in tissues is the initial sample processing to release the analyte from the tissue matrix.

Protocol 1: Tissue Homogenization

  • Accurately weigh a portion of the frozen tissue sample.

  • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a desired tissue-to-buffer ratio (e.g., 1:3 or 1:4, w/v).

  • Homogenize the tissue on ice using a suitable mechanical homogenizer (e.g., rotor-stator or ultrasonic homogenizer) until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for further processing. It is recommended to dilute the tissue homogenate with control plasma before extraction to minimize matrix effects.

Tissue Homogenization Workflow Tissue Weigh Tissue Sample Buffer Add Homogenization Buffer Tissue->Buffer Homogenize Homogenize on Ice Buffer->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect

Figure 1: Workflow for Tissue Homogenization.

LC-MS/MS Protocol for this compound in Tissue Homogenate

This protocol is adapted from validated methods for levocetirizine in human plasma.

Protocol 2: Sample Preparation by Protein Precipitation

  • To 100 µL of tissue homogenate, add 200 µL of acetonitrile containing the internal standard (e.g., hydroxyzine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation by Liquid-Liquid Extraction (LLE)

  • To 200 µL of tissue homogenate, add the internal standard (e.g., fexofenadine) and 1 mL of cold dichloromethane.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Sample Preparation Workflow cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction Homogenate_PP Tissue Homogenate Add_IS_ACN Add Acetonitrile + IS Homogenate_PP->Add_IS_ACN Vortex_PP Vortex Add_IS_ACN->Vortex_PP Centrifuge_PP Centrifuge Vortex_PP->Centrifuge_PP Evaporate_PP Evaporate Supernatant Centrifuge_PP->Evaporate_PP Reconstitute_PP Reconstitute Evaporate_PP->Reconstitute_PP Inject_PP Inject into LC-MS/MS Reconstitute_PP->Inject_PP Homogenate_LLE Tissue Homogenate Add_IS_DCM Add Dichloromethane + IS Homogenate_LLE->Add_IS_DCM Vortex_LLE Vortex Add_IS_DCM->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE Evaporate_LLE Evaporate Organic Layer Centrifuge_LLE->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Inject_LLE Inject into LC-MS/MS Reconstitute_LLE->Inject_LLE

Figure 2: Sample Preparation Workflows for LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate pH 3.5 (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Ionization: Positive electrospray ionization (ESI+).

  • MS/MS Transition:

    • This compound (as Levocetirizine): m/z 389.0 → 201.0.

    • Internal Standard (Hydroxyzine): m/z 375.3 → 201.0.

    • Internal Standard (Fexofenadine): m/z 502 → 467.

HPLC-UV Protocol for this compound in Tissue Homogenate

This protocol is based on a method for a related antihistamine and would require optimization and validation for this compound in tissue.

Protocol 4: Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 2 (Protein Precipitation) or Protocol 3 (Liquid-Liquid Extraction).

Chromatographic Conditions

  • LC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.015 M tetrabutylammonium hydrogen sulfate (e.g., 22:78 v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: Approximately 220-230 nm.

  • Column Temperature: 25°C.

General ELISA Protocol for this compound Screening

As no specific ELISA kit for this compound was identified, this protocol outlines the general steps for a competitive ELISA, which is a common format for small molecule detection.

Protocol 5: Competitive ELISA

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards or tissue homogenate samples along with a specific anti-levocabastine primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of this compound in the sample.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Competitive ELISA Workflow Coat Coat Plate with this compound-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard + Primary Antibody Wash2->Compete Wash3 Wash Compete->Wash3 Detect Add Enzyme-Linked Secondary Antibody Wash3->Detect Wash4 Wash Detect->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Figure 3: General Workflow for a Competitive ELISA.

Method Validation Considerations

Any analytical method developed for the quantification of this compound in tissue samples must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the tissue matrix on analyte ionization.

  • Stability: Stability of this compound in the tissue matrix under various storage conditions.

Conclusion

This document provides a comprehensive guide to the analytical methods for detecting this compound in tissue samples. While LC-MS/MS stands out as the most sensitive and specific method, HPLC-UV offers a viable alternative. The provided protocols, adapted from validated plasma assays, serve as a strong foundation for developing and validating robust analytical methods for tissue analysis. Successful implementation will require careful optimization of sample preparation and chromatographic conditions, followed by rigorous method validation.

References

Troubleshooting & Optimization

Levocabastine Solubility: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of levocabastine, particularly in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

A1: this compound hydrochloride is sparingly soluble in water. Its aqueous solubility is highly dependent on pH. Published data indicates a solubility of approximately 0.33 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1] The compound exhibits its lowest solubility in the pH range of 4.1 to 9.8.[2] It is practically insoluble in water but is soluble in methanol and freely soluble in dimethylsulfoxide (DMSO).[2][3]

Q2: Why does my this compound solution appear cloudy or form a precipitate in a physiological buffer?

A2: this compound's poor aqueous solubility, especially in the neutral pH range of many physiological buffers, is the primary reason for cloudiness or precipitation.[2] This is a common observation and is why commercial ophthalmic formulations are often developed as microsuspensions.

Q3: Can I use co-solvents to improve the solubility of this compound in my experiments?

A3: Yes, co-solvents can be employed to enhance the solubility of this compound. It is soluble in methanol and freely soluble in DMSO. For in vivo studies, formulations may include excipients like propylene glycol and polysorbate 80 to improve wetting and dispersion, which can aid in maintaining the drug in a suspended state.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weakly basic compound with pKa values of 3.1 and 9.7. Its solubility is significantly influenced by the pH of the medium. The solubility is at its minimum between pH 4.1 and 9.8. At pH values below its pKa, the molecule becomes protonated and more soluble.

Q5: Are there any formulation strategies to overcome this compound's low solubility for ophthalmic use?

A5: Yes, a common strategy is the formulation of a sterile ophthalmic microsuspension, which is the basis for commercially available this compound eye drops. Another approach involves the use of solubilizing agents like hydroxypropyl-β-cyclodextrin to create a clear aqueous solution.

Troubleshooting Guide: this compound Precipitation in Physiological Buffers

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to buffer The concentration of this compound exceeds its solubility limit in the specific buffer and pH.- Lower the final concentration of this compound.- If a high concentration is necessary, consider preparing a stock solution in DMSO and adding it to the buffer with vigorous stirring. Note that the final DMSO concentration should be kept low to avoid solvent effects in your experiment.
Cloudiness or precipitation over time The solution is supersaturated, and the compound is slowly crashing out of solution.- Prepare fresh solutions immediately before use.- If storage is necessary, consider storing at a lower temperature to slow down precipitation, but be aware that this might further decrease solubility.
Inconsistent results between experiments Variability in buffer preparation (e.g., pH, ionic strength) can affect solubility.- Ensure consistent and accurate preparation of all buffers.- Measure and adjust the pH of the final solution after the addition of this compound.
Formation of a hard cake in suspensions Poor dispersibility of the this compound particles.- Include a surfactant (e.g., Polysorbate 80) in the formulation to improve the wettability of the particles.- Use a thickening agent (e.g., hypromellose) to increase the viscosity of the medium and slow down sedimentation.

Quantitative Solubility Data

Solvent/Buffer pH Solubility Notes
Phosphate Buffered Saline (PBS)7.2~ 0.33 mg/mLAqueous solutions in PBS are not recommended for storage for more than one day.
Water-Practically Insoluble-
Methanol-Sparingly Soluble
Dimethylsulfoxide (DMSO)-Freely Soluble
Simulated Tear Fluid (STF)7.4Data not availableSTF is used as a dissolution medium for in vitro release testing of ophthalmic formulations. Given that these are often suspensions, the intrinsic solubility is expected to be low.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a desired physiological buffer.

Materials:

  • This compound hydrochloride powder

  • Selected physiological buffer (e.g., PBS, pH 7.2)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound hydrochloride powder to a series of vials containing a known volume of the physiological buffer. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to filter the supernatant through a syringe filter.

    • Accurately dilute the collected supernatant with the appropriate solvent (e.g., mobile phase for HPLC or the buffer itself for UV-Vis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of Simulated Tear Fluid (STF)

This protocol provides a common formulation for Simulated Tear Fluid (STF) used in ophthalmic drug dissolution and release studies.

Materials:

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Deionized water

  • pH meter

Procedure:

  • Weigh the following components:

    • Sodium chloride: 0.67 g

    • Sodium bicarbonate: 0.20 g

    • Calcium chloride dihydrate: 0.008 g

  • Dissolve the weighed components in approximately 80 mL of deionized water in a 100 mL volumetric flask.

  • Mix thoroughly until all salts are completely dissolved.

  • Adjust the pH of the solution to 7.4 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Add deionized water to bring the final volume to 100 mL.

  • The prepared STF should be used fresh.

Visualizations

Histamine H1 Receptor Signaling Pathway

This compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic symptoms.

G cluster_cell Cell Membrane cluster_products Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (e.g., itching, redness) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: this compound blocks the histamine H1 receptor, preventing allergic symptoms.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound like this compound.

G start Start prep Prepare Supersaturated Solution (Drug + Buffer) start->prep shake Equilibrate on Shaker (e.g., 24-48h) prep->shake separate Separate Solid & Liquid (Centrifugation/Filtration) shake->separate collect Collect & Dilute Supernatant separate->collect analyze Analyze Concentration (HPLC or UV-Vis) collect->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

References

Levocabastine Ophthalmic Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the stability of levocabastine in ophthalmic solutions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the stability of this compound in ophthalmic formulations?

A1: this compound hydrochloride's low aqueous solubility is the main challenge, often necessitating its formulation as a microsuspension.[1][2][3] Key stability concerns include:

  • Physical Instability: Caking, aggregation, or changes in particle size of the suspension. Shaking the suspension well before use is crucial to ensure dose uniformity.[1]

  • Chemical Degradation: this compound can be susceptible to degradation under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[4]

  • pH Shift: Maintaining the pH within the optimal range of 6.0 to 8.0 is critical for both stability and physiological tolerance.

Q2: My this compound suspension is forming a hard cake that is difficult to redisperse. What could be the cause and how can I fix it?

A2: This issue, known as caking, is a common problem in suspensions. It can be caused by improper particle size distribution, inadequate viscosity, or inappropriate excipient selection.

  • Troubleshooting:

    • Viscosity Modifiers: Ensure an adequate concentration of a viscosity-enhancing agent like hydroxypropyl methylcellulose (HPMC). A viscosity of 1-10 cps is generally recommended to improve suspension characteristics without causing residue upon application.

    • Particle Size: Evaluate the particle size of your this compound hydrochloride. A controlled and uniform particle size can help prevent caking.

    • Excipients: The inclusion of polysorbate 80 acts as a wetting agent, which can improve the dispersibility of the active pharmaceutical ingredient (API).

Q3: I am observing a drop in potency in my this compound solution during a stability study. What are the likely degradation pathways?

A3: this compound, like many pharmaceutical compounds, can degrade through hydrolysis and oxidation. A stability-indicating analytical method, such as the one described in the "Experimental Protocols" section, is essential to separate the intact drug from its degradation products and accurately quantify its potency. Exposure to light (photodegradation) and elevated temperatures can also accelerate degradation.

Q4: How can I formulate a clear, aqueous solution of this compound instead of a suspension?

A4: Due to this compound's hydrophobic nature and limited water solubility, creating a stable aqueous solution requires a solubilizing agent. One patented approach involves using cyclodextrins, specifically hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound, thereby increasing its solubility and resulting in a clear solution.

Q5: What is the recommended pH and osmolality for a stable and well-tolerated this compound ophthalmic solution?

A5: To ensure patient comfort and maximize stability, the formulation should have a pH between 6.0 and 8.0. The osmolality should be maintained within the range of 250-500 mOsm/kg. Buffers such as phosphate or borate systems are typically used to maintain the target pH.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Action
Precipitation or Crystal Growth - Supersaturation of the solution.- Temperature fluctuations.- pH shift outside the optimal range.- For solutions, ensure the concentration of the solubilizing agent (e.g., HP-β-CD) is sufficient.- Store the formulation at controlled ambient temperatures (15-30°C).- Verify and adjust the pH to be within 6.0-8.0 using a suitable buffer system.
Discoloration of the Solution - Oxidative degradation.- Interaction with excipients or container.- Consider adding an antioxidant or a chelating agent like disodium edetate (EDTA) to the formulation.- Purge the solution with an inert gas like nitrogen during manufacturing.- Conduct compatibility studies with the chosen container and closure system.
Loss of Assay Potency - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to the container surface.- Use a validated stability-indicating HPLC method to investigate degradation products.- Protect the formulation from light by using opaque or amber packaging.- Evaluate different types of containers (e.g., polyethylene vs. glass) for potential adsorption issues.
Failure to Meet Sterility Requirements - Ineffective sterilization method.- Microbial contamination post-sterilization.- For suspensions, terminal sterilization may not be feasible; consider aseptic processing. For solutions, sterile filtration is a common method.- Ensure an effective preservative system is in place (e.g., benzalkonium chloride). Note that benzalkonium chloride can interact with soft contact lenses.

Data Presentation: Formulation Components

The following tables summarize typical components used in this compound ophthalmic formulations, based on commercial products and patent literature.

Table 1: Typical Composition of this compound Ophthalmic Suspension (0.05%)

Component Function Typical Concentration Range Reference
This compound HClActive Pharmaceutical Ingredient0.54 mg/mL (equiv. to 0.5 mg/mL this compound)
Benzalkonium ChloridePreservative0.15 mg/mL
Hydroxypropyl Methylcellulose (HPMC)Viscosity Modifier0.10% - 0.40% (w/v)
Polysorbate 80Surfactant / Wetting Agent0.10% - 0.50% (w/v)
Propylene GlycolTonicity Agent / Co-solventVaries
Sodium Phosphate (Dibasic & Monobasic)Buffering Agentsq.s. to pH 6.0 - 8.0
Disodium Edetate (EDTA)Chelating Agent / Stabilizer0.01% - 0.15% (w/v)
Purified WaterVehicleq.s. to final volume

Table 2: Example Composition for a Solubilized this compound Ophthalmic Solution

Component Function Example Concentration (% w/v) Reference
This compoundActive Pharmaceutical Ingredient~0.05%
Hydroxypropyl-β-cyclodextrinSolubilizing Agent7.5%
Boric AcidBuffering Agent1.0%
Sodium ChlorideTonicity Agent0.25%
Edetate DisodiumStabilizing Agent0.01%
Sodium HydroxidepH Adjustmentq.s. to pH 7.2
WaterVehicleq.s. to 100%

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow cluster_suspension Suspension Path cluster_solution Solution Path API This compound HCl (API) Solubility Poor Aqueous Solubility API->Solubility Path1 Suspension Formulation Solubility->Path1 Path2 Solution Formulation Solubility->Path2 Excipients1 Add Excipients: - Viscosity Modifier (HPMC) - Wetting Agent (Polysorbate 80) - Buffer (Phosphate) - Preservative (BAK) Path1->Excipients1 Solubilizer Add Solubilizing Agent (e.g., HP-β-CD) Path2->Solubilizer Homogenize Homogenization/ Milling Excipients1->Homogenize Sterilize1 Aseptic Processing Homogenize->Sterilize1 FinalSus Final Suspension Product Sterilize1->FinalSus Excipients2 Add Excipients: - Buffer (Borate) - Tonicity Agent (NaCl) - Stabilizer (EDTA) Solubilizer->Excipients2 Sterilize2 Sterile Filtration Excipients2->Sterilize2 FinalSol Final Solution Product Sterilize2->FinalSol

Caption: Workflow for this compound Ophthalmic Formulation.

G start Stability Issue Observed (e.g., Potency Loss, Precipitation) check_physical Check Physical Parameters: pH, Osmolality, Appearance start->check_physical check_storage Verify Storage Conditions: Temperature & Light Exposure start->check_storage run_hplc Run Stability-Indicating HPLC Analysis start->run_hplc adjust_buffer Adjust Buffer System check_physical->adjust_buffer pH out of range reformulate_tonicity Reformulate Tonicity Agents check_physical->reformulate_tonicity Osmolality/Appearance issue control_storage Implement Strict Temp/Light Control check_storage->control_storage Deviation found identify_degradants Identify Degradation Products run_hplc->identify_degradants Degradation peaks detected end Optimized Formulation adjust_buffer->end modify_excipients Modify Excipient Concentrations (e.g., Solubilizer, Viscosity agent) reformulate_tonicity->modify_excipients control_storage->end add_stabilizer Add Antioxidant/Chelator (EDTA) identify_degradants->add_stabilizer Oxidative Degradation add_stabilizer->end modify_excipients->end

Caption: Troubleshooting Logic for this compound Stability Issues.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from a validated method for determining this compound HCl in bulk drug and ophthalmic suspensions in the presence of degradation products.

  • Objective: To quantify this compound and separate it from potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH adjusted to 3.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound HCl reference standard in the mobile phase (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 200 µg/mL.

  • Sample Preparation (for Ophthalmic Suspension):

    • Accurately weigh a portion of the suspension equivalent to 5 mg of this compound HCl.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 50 mL with the mobile phase to get a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The linearity should be confirmed (R² > 0.999).

    • Inject the prepared sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

    • Examine the chromatogram for any additional peaks, which may correspond to degradation products. The method is considered stability-indicating as it can separate the main this compound peak from degradation products formed under stress conditions (acid/alkali hydrolysis, oxidation, heat, photolysis).

References

Technical Support Center: Optimizing Levocabastine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocabastine in in vivo rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2][3] It functions by competitively and reversibly binding to H1 receptors, thereby preventing histamine from exerting its effects.[4] This blockade of H1 receptors is the primary mechanism responsible for its anti-allergic properties.[3] Additionally, some studies suggest that this compound may have inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils. It has also been shown to bind to neurotensin 2 receptors, acting as an agonist, which may contribute to analgesic effects.

Q2: What are the common routes of administration for this compound in rodent studies?

A2: this compound can be administered through various routes in rodent studies, depending on the experimental model and desired effect (local vs. systemic). Common routes include:

  • Topical (Ocular): For models of allergic conjunctivitis, this compound is often administered as eye drops.

  • Intranasal: In studies of allergic rhinitis, intranasal administration is used to target the nasal mucosa directly.

  • Oral (p.o.): Oral gavage is a common method for systemic administration to assess effects on conditions like histamine-induced lethality or dyspnoea.

  • Intraperitoneal (i.p.): This route provides rapid systemic absorption and is used in various models, including those investigating neurotensin-mediated effects.

  • Intravenous (i.v.): IV administration allows for direct and immediate systemic circulation and is used to study effects like the reversal of histamine-induced bronchoconstriction.

Q3: Where should I start when determining the initial dose range for a new in vivo study with this compound?

A3: Establishing a starting dose for a new study requires a systematic approach. A thorough literature review of studies with similar experimental models and endpoints is the best starting point. If such data is unavailable, consider the following:

  • Start Low: Begin with a dose that is expected to be sub-therapeutic and incrementally increase it in subsequent animal groups.

  • In Vitro Data: If you have in vitro data such as IC50 or EC50 values, these can provide a preliminary guide, though direct extrapolation is often not accurate.

  • Toxicology Data: If available, preclinical toxicology data can help set the upper limit of your dose range, ensuring you remain below the No-Observed-Adverse-Effect Level (NOAEL).

  • Dose-Ranging Study: Conduct a pilot dose-ranging study with a small number of animals per group to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).

Troubleshooting Guide

Problem: No discernible therapeutic effect is observed even at the highest planned dose.

Possible Cause Troubleshooting Steps
Poor Bioavailability Consider an alternative route of administration (e.g., switch from oral to intraperitoneal or intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.
Rapid Metabolism/Clearance Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary.
Inactive Compound Re-verify the identity and purity of your this compound compound. In vitro assays can be used to confirm its biological activity.
Insufficient Dose If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring for adverse effects.
Animal Model Insensitivity The chosen animal model or strain may not be sensitive to H1 receptor antagonism for the desired endpoint. Review the literature for appropriate models.

Problem: Unexpected or severe adverse effects are observed.

Possible Cause Troubleshooting Steps
Dose Too High Immediately reduce the dose in subsequent cohorts. Determine the Maximum Tolerated Dose (MTD).
Vehicle Toxicity Administer the vehicle alone to a control group to rule out any adverse effects from the vehicle itself.
Route of Administration Issues Irritating substances administered intraperitoneally can cause peritonitis. Ensure proper administration technique. For topical administration, local irritation can occur.
Off-Target Effects While this compound is highly selective for the H1 receptor, consider potential off-target effects at higher concentrations.
Animal Health Status Ensure that the animals are healthy and free from underlying conditions that could exacerbate adverse effects.

Data Presentation: this compound Dosages in Rodent Studies

Table 1: Systemic Administration of this compound in Rodents

Species Route Dosage Experimental Model Observed Effect Reference
Guinea Pigp.o.0.0009 mg/kg (ED50)Histamine-induced lethalityProtection from lethality
Guinea Pigp.o.0.005 mg/kg (ED50)Histamine-induced dyspnoeaInhibition of dyspnoea
Guinea Pigi.v.0.005 mg/kg (ED50)Histamine-induced bronchoconstrictionInhibition of bronchoconstriction
Rati.p.5 µg/kg (0.005 mg/kg)Neurotensin-mediated antinociceptionReduction in antinociception
Rati.p.50 µg/kg (0.05 mg/kg)Neurotensin-mediated antinociceptionReduction in antinociception
Ratp.o.2.5 - 40 mg/kgPharmacokinetic studiesDose-proportional plasma levels
Mousep.o.2.5 - 40 mg/kgPharmacokinetic studiesDose-proportional plasma levels

Table 2: Topical Administration of this compound in Rodents

Species Route Dosage/Concentration Experimental Model Observed Effect Reference
RatOcular0.025% eye dropsExperimental allergic conjunctivitisInhibition of allergic conjunctivitis
RatOcular0.05%Ocular immediate hypersensitivityReduction in vascular leakage
Guinea PigOcular0.05%Ocular active anaphylaxisReduction in edema and vascular leakage
Guinea PigOcular0.025%Allergic conjunctivitisReduction in eosinophil numbers

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Allergic Conjunctivitis

  • Objective: To assess the efficacy of topically administered this compound in reducing the signs and symptoms of allergic conjunctivitis in rats.

  • Animals: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign rats to the following groups (n=8 per group):

    • Vehicle Control

    • This compound (e.g., 0.025% or 0.05% ophthalmic solution)

  • Sensitization: Sensitize the rats by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide gel) on day 0 and day 7.

  • Drug Administration: On day 14, 15 minutes prior to allergen challenge, instill one drop of the respective treatment (vehicle or this compound) into the conjunctival sac of each eye.

  • Allergen Challenge: Following drug administration, challenge the rats by instilling one drop of the allergen solution into each eye.

  • Evaluation: At various time points (e.g., 15, 30, and 60 minutes) after the challenge, score the clinical signs of conjunctivitis (e.g., redness, swelling, watery discharge) based on a standardized scoring system.

  • Data Analysis: Compare the scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests.

Protocol 2: Dose-Ranging Study of Systemic this compound for H1-Receptor Blockade

  • Objective: To determine the dose-response relationship of systemically administered this compound in antagonizing histamine-induced effects.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Grouping: Randomly assign rats to five groups (n=5 per group):

    • Vehicle control

    • This compound (e.g., 0.001, 0.01, 0.1, 1 mg/kg, i.p.)

  • Drug Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal injection.

  • Histamine Challenge: 30 minutes after drug administration, administer a histamine challenge (e.g., intradermal injection of histamine to the dorsal skin).

  • Evaluation: Measure the wheal and flare response at the site of histamine injection at specified time points.

  • Data Analysis: Plot the dose of this compound against the inhibition of the wheal and flare response to determine the ED50.

Visualizations

Histamine_H1_Receptor_Signaling_Pathway Histamine H1 Receptor Signaling Pathway and this compound Inhibition Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms

Caption: this compound competitively blocks the H1 receptor.

Experimental_Workflow General Experimental Workflow for In Vivo this compound Studies start Start: Define Research Question & Hypothesis lit_review Literature Review for Existing Dosages & Models start->lit_review dose_ranging Pilot Dose-Ranging Study (Optional) lit_review->dose_ranging protocol_dev Develop Detailed Experimental Protocol lit_review->protocol_dev dose_ranging->protocol_dev animal_prep Animal Acclimatization & Grouping protocol_dev->animal_prep drug_admin This compound/Vehicle Administration animal_prep->drug_admin challenge Experimental Challenge (e.g., Allergen, Histamine) drug_admin->challenge data_collection Data Collection (e.g., Clinical Scores, Biomarkers) challenge->data_collection analysis Statistical Analysis data_collection->analysis results Interpret Results & Draw Conclusions analysis->results

Caption: Workflow for this compound in vivo experiments.

Caption: Decision tree for troubleshooting lack of efficacy.

References

Potential side effects of Levocabastine in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side effects of Levocabastine observed in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in preclinical animal models?

A1: Based on available preclinical data, this compound is generally well-tolerated in animal models. The most frequently reported side effects are mild and transient, primarily consisting of local irritation at the site of administration, such as transient blinking and squinting after ocular application.[1] At therapeutic doses, significant systemic side effects on cardiovascular, psychomotor, or cognitive functions have not been apparent.[2]

Q2: Have any target organs for toxicity been identified in preclinical studies?

A2: Yes, at high doses, some potential target organs have been identified. In 39-week ocular toxicity studies, the tongue was identified as a potential target in both dogs and rabbits.[1] In a 13-week intravenous study in rats, potential targets included the thymus (in females only), the urinary system, and the male reproductive system.[1]

Q3: Are there any known reproductive or developmental side effects of this compound in animal models?

A3: A fertility and embryofetal development toxicity study in rats indicated a potential fetal effect at a high dose (30 mg/kg). This was evidenced by an increase in mean preimplantation loss and a higher incidence of some minor skeletal variations and malformations in a small number of fetuses and litters.[1]

Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in different preclinical studies?

A4: The NOAEL varies depending on the study duration, animal model, and route of administration. For example, in 39-week repeat-dose ocular toxicity studies, the ocular NOAEL was the highest dose evaluated, 5% administered three times a day, in both rabbits and dogs. In a 13-week intravenous toxicity study in rats, the NOAEL was 10 mg/kg.

Troubleshooting Guides

Issue: Unexpected Local Irritation Observed in Ocular Studies
  • Possible Cause: The formulation vehicle, concentration of this compound, or frequency of administration may be contributing to the irritation.

  • Troubleshooting Steps:

    • Review Formulation: Ensure the pH and osmolarity of the vehicle are within a physiologically acceptable range for ocular administration.

    • Evaluate Concentration: Consider if the concentration of this compound being used is higher than that reported in published safety studies. The ocular NOAEL in long-term studies was 5%.

    • Assess Administration Frequency: High-frequency administration may lead to mechanical irritation. Compare your dosing schedule with established protocols.

    • Control Group Comparison: Carefully compare the incidence and severity of irritation in the this compound-treated group with the vehicle control group to distinguish compound-related effects from vehicle effects.

Issue: Systemic Side Effects Observed at Doses Expected to be Safe
  • Possible Cause: The route of administration may be leading to higher systemic exposure than anticipated, or there may be a species-specific sensitivity.

  • Troubleshooting Steps:

    • Verify Dosing Accuracy: Double-check dose calculations and the concentration of the dosing solution.

    • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic analysis to determine the plasma concentration of this compound and compare it to levels reported in the literature.

    • Species Selection: Be aware of potential species-specific differences in metabolism and sensitivity.

    • Review Literature for Similar Compounds: Investigate if similar histamine H1 antagonists have produced comparable off-target effects.

Data Presentation: Quantitative Data from Preclinical Studies

Note: The following tables summarize available quantitative data. Detailed numerical data for some studies were not publicly available in the searched documents.

Table 1: Summary of Findings in Repeat-Dose Ocular Toxicity Studies

SpeciesDurationDose LevelsKey FindingsOcular NOAEL
Rabbit39 weeksUp to 5% (administered topically 3x/day)Transient blinking and squinting (mild ocular irritation). Dose-dependent increase in myofiber regeneration of the tongue.5% (3x/day)
Dog39 weeksUp to 5% (administered topically 3x/day)Transient blinking and squinting (mild ocular irritation). Minimal granulomatous inflammation of the tongue in high-dose animals.5% (3x/day)

Table 2: Summary of Findings in Intravenous and Reproductive Toxicity Studies

SpeciesStudy TypeDurationDose LevelsKey FindingsNOAEL
RatIntravenous Toxicity13 weeksUp to 30 mg/kg/dayPotential targets: thymus (females), urinary system, male reproductive system.10 mg/kg
RatFertility and Embryofetal Development-30 mg/kgIncreased mean preimplantation loss; increased incidence of minor skeletal variations and malformations.Not explicitly stated in the available results.

Experimental Protocols

Key Experiment: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This protocol outlines the general methodology for a 90-day oral toxicity study, which is a standard preclinical safety assessment.

  • Test Animals: Young, healthy adult rodents (preferably rats) from a common laboratory strain. Both males and females are used, with at least 10 animals per sex per group.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only) are used. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity (to establish a NOAEL).

  • Administration: The test substance is typically administered orally via gavage, in the diet, or in drinking water, once daily, seven days a week for 90 days.

  • Observations:

    • Clinical Observations: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Conducted before the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

Visualizations

Signaling Pathway of the Histamine H1 Receptor

This compound is a selective antagonist of the Histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by the activation of this receptor by histamine. This compound blocks this pathway by preventing histamine from binding to the receptor.

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound This compound->H1R Antagonizes (Blocks Binding)

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram outlines the typical workflow for a 90-day oral toxicity study in rodents.

Experimental_Workflow start Start: Animal Acclimatization (e.g., 1 week) randomization Randomization into Dose Groups (Control, Low, Mid, High) start->randomization dosing Daily Oral Dosing (90 Days) randomization->dosing observations In-Life Observations - Clinical Signs - Body Weight - Food/Water Consumption dosing->observations Concurrent termination Study Termination (Day 91) dosing->termination analysis Data Analysis & Reporting observations->analysis necropsy Gross Necropsy & Organ Weight Measurement termination->necropsy sampling Blood & Urine Collection (Hematology, Clinical Chemistry, Urinalysis) termination->sampling histopathology Tissue Collection & Histopathological Examination necropsy->histopathology sampling->analysis histopathology->analysis

References

Technical Support Center: Troubleshooting Levocabastine Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Levocabastine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1] It is primarily used for the topical treatment of allergic conjunctivitis and rhinitis.[2] By blocking the H1 receptor, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms.[1]

Q2: Can this compound have off-target effects in cell-based assays?

Yes, this compound can exhibit off-target effects that may interfere with cell-based assays. A primary off-target activity is its interaction with the neurotensin receptor 2 (NTS2), a G-protein coupled receptor (GPCR).[1][3] this compound can act as a partial agonist or antagonist at the NTS2 receptor, depending on the concentration and cellular context, leading to the modulation of intracellular signaling pathways, such as calcium mobilization.

Q3: How can this compound affect cell viability and proliferation assays?

This compound has been shown to decrease cell viability in a concentration-dependent manner in certain cell types, such as human corneal epithelial cells. This cytotoxic effect can lead to misleading results in assays that measure cell proliferation or viability, like the MTT or WST-1 assays. It is crucial to assess the direct cytotoxic effects of this compound on the specific cell line being used in your experiments.

Q4: Can this compound interfere with fluorescence-based assays?

Q5: Is it possible for this compound to interfere with GPCR signaling assays?

Yes, due to its off-target activity on the NTS2 receptor, this compound can interfere with GPCR signaling assays, particularly those measuring intracellular calcium levels. If your cell line endogenously expresses NTS2, or if you are studying a GPCR that signals through similar pathways, you may observe unexpected agonist or antagonist effects from this compound.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in a Cytotoxicity/Proliferation Assay

Symptoms:

  • A dose-dependent decrease in signal in an MTT, XTT, WST-1, or CellTiter-Glo® assay that is not attributable to the expected mechanism of action.

  • Observed changes in cell morphology or cell death upon treatment with this compound.

Possible Cause:

  • This compound can exert direct cytotoxic effects on certain cell types.

Troubleshooting Steps:

  • Determine the IC50 for Cytotoxicity: Perform a dose-response experiment with this compound on your specific cell line using a viability assay (e.g., MTT) to determine the concentration at which it inhibits 50% of cell viability (IC50).

  • Work Below Cytotoxic Concentrations: If possible, design your experiments to use this compound at concentrations well below its cytotoxic IC50 value.

  • Use an Orthogonal Viability Assay: Confirm the cytotoxic effects using a different viability assay that relies on a distinct mechanism (e.g., measuring ATP content with CellTiter-Glo® versus metabolic activity with MTT).

  • Visualize Cell Morphology: Use microscopy to observe any changes in cell morphology, such as rounding, detachment, or membrane blebbing, in the presence of this compound.

Issue 2: Unexplained Agonist or Antagonist Activity in a GPCR Signaling Assay

Symptoms:

  • This compound alone triggers a response in a calcium mobilization or cAMP assay.

  • This compound alters the dose-response curve of your GPCR ligand of interest.

Possible Cause:

  • Off-target interaction with the neurotensin receptor 2 (NTS2), which can modulate intracellular calcium levels.

Troubleshooting Steps:

  • Check for NTS2 Expression: Determine if your cell line expresses the NTS2 receptor using techniques like RT-PCR or western blotting.

  • Use a NTS2 Antagonist: If NTS2 is expressed, try to block the off-target effect by co-treating with a specific NTS2 antagonist.

  • Test in a Null Cell Line: If possible, repeat the experiment in a cell line that does not express NTS2 to confirm that the observed effect is NTS2-dependent.

  • Characterize this compound's Activity: Perform a dose-response experiment with this compound alone to characterize its agonist/antagonist profile at the NTS2 receptor in your specific assay system.

Issue 3: High Background or Quenched Signal in a Fluorescence-Based Assay

Symptoms:

  • Increased fluorescence in wells containing only this compound and buffer.

  • Decreased fluorescence signal in the presence of this compound that is not dose-dependent in a predictable manner.

Possible Cause:

  • Potential autofluorescence of this compound or quenching of the fluorescent probe.

Troubleshooting Steps:

  • Measure this compound's Intrinsic Fluorescence: Scan a solution of this compound at the excitation and emission wavelengths of your assay to check for autofluorescence.

  • Perform a Quenching Control: In a cell-free system, mix this compound with your fluorescent probe to see if it quenches the signal.

  • Use a Different Fluorophore: If interference is confirmed, consider using a fluorescent dye with a different excitation and emission spectrum that does not overlap with this compound's potential absorbance or emission.

  • Pre-read the Plate: Before adding the final assay reagent, read the fluorescence of the plate with the cells and this compound to establish a baseline for background subtraction.

Quantitative Data

Table 1: Reported Effects of this compound on Cell Viability

Cell LineAssayConcentrationObserved EffectCitation
Human Corneal Epithelial Cells (HCEC)MTTNot specifiedSignificant overall decrease in cell viability (P<0.001)
Stratified Human Corneal Epithelial CellsMTT25% and 50% dilutions of a commercial formulationLess pronounced decrease in viability compared to other antihistamines at shorter exposures
Human Tenon's Capsule FibroblastsWST-110⁻⁴ MSignificant inhibition of proliferation

Note: Specific IC50 values for this compound cytotoxicity were not found in the provided search results. The data above indicates a qualitative or comparative effect.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from a study on the effect of anti-allergy eye drops on human corneal epithelial cells.

Materials:

  • Human Corneal Epithelial Cell (HCEC) line

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HCECs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is a general procedure for measuring GPCR-mediated calcium mobilization, relevant for investigating this compound's off-target effects on the NTS2 receptor.

Materials:

  • CHO cells stably expressing the rat neurotensin NT2 receptor

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM or another calcium-sensitive fluorescent dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and/or other test compounds

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

  • Seed the NTS2-expressing CHO cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Prepare the calcium indicator loading buffer by diluting the fluorescent dye (e.g., Fura-2 AM) in the assay buffer.

  • Remove the culture medium and add the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare your test compounds (e.g., this compound, NTS2 agonist) at the desired concentrations in the assay buffer.

  • Place the plate in the fluorescence plate reader and begin kinetic reading of the fluorescence signal.

  • After establishing a stable baseline, inject the test compounds into the wells.

  • Continue to record the fluorescence signal to measure changes in intracellular calcium concentration.

  • Analyze the data by calculating the change in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

Histamine_Signaling Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds Gq_11 Gq_11 H1_Receptor->Gq_11 Activates This compound This compound This compound->H1_Receptor Blocks PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates Allergic_Response Allergic Response DAG->Allergic_Response Ca_release->Allergic_Response

Caption: this compound's primary mechanism of action: blocking the H1 receptor.

Off_Target_Signaling This compound This compound NTS2_Receptor Neurotensin Receptor 2 (NTS2) This compound->NTS2_Receptor Binds (Agonist/ Antagonist) G_Protein G_Protein NTS2_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization Stimulates Assay_Interference Potential Assay Interference Ca_Mobilization->Assay_Interference

Caption: this compound's off-target effect on the NTS2 receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Viability Is cell viability affected? Start->Check_Viability Check_GPCR Is it a GPCR assay? Check_Viability->Check_GPCR No Cytotoxicity_Guide Follow Troubleshooting Guide 1 Check_Viability->Cytotoxicity_Guide Yes Check_Fluorescence Is it a fluorescence assay? Check_GPCR->Check_Fluorescence No GPCR_Guide Follow Troubleshooting Guide 2 Check_GPCR->GPCR_Guide Yes Fluorescence_Guide Follow Troubleshooting Guide 3 Check_Fluorescence->Fluorescence_Guide Yes Other_Issue Consider other assay-specific interference Check_Fluorescence->Other_Issue No

Caption: A logical workflow for troubleshooting this compound interference.

References

Technical Support Center: Formulation of Levocabastine for Sustained Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the formulation of Levocabastine for sustained release, particularly for ophthalmic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for sustained release?

The main challenge lies in this compound's poor aqueous solubility.[1][2][3] As this compound hydrochloride, it is practically insoluble in water, which complicates its incorporation into aqueous-based sustained-release systems suitable for ophthalmic use.[1][4] Achieving a therapeutically effective concentration and maintaining it over an extended period requires overcoming this solubility issue. Another significant challenge is the eye's natural protective mechanisms, such as tear turnover and the corneal barrier, which can rapidly clear the drug from the site of action, reducing its bioavailability.

Q2: What are the most promising strategies for achieving sustained release of this compound?

Several strategies are being explored to address the challenges of this compound formulation:

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the drug and provide controlled release.

  • In-Situ Gels: These formulations are administered as a liquid and transform into a gel upon instillation in the eye, triggered by physiological conditions like pH or temperature. This increases the residence time of the drug.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, enhancing their aqueous solubility and allowing for their incorporation into solution-based formulations.

  • Mucoadhesive Polymers: Incorporating mucoadhesive polymers such as chitosan and hydroxypropyl methylcellulose (HPMC) into the formulation can prolong the contact time with the ocular surface.

Q3: How can the burst release of this compound from nanoparticle formulations be minimized?

The initial burst release is a common issue with nanoparticle formulations, where a significant portion of the drug is released rapidly before the sustained release phase. This can be attributed to the drug adsorbed on the nanoparticle surface. Strategies to mitigate this include:

  • Optimizing Formulation Parameters: Adjusting the drug-to-polymer ratio and the manufacturing process can influence the amount of surface-adsorbed drug.

  • Surface Modification: Coating the nanoparticles with a secondary polymer can create an additional barrier to drug diffusion.

  • Microencapsulation of Nanoparticles: Encapsulating the drug-loaded nanoparticles within a larger microparticle can further retard the initial release.

Q4: What are the critical quality attributes to consider when developing a sustained-release this compound formulation?

Key quality attributes include:

  • Particle Size and Distribution: For nanosuspensions and nanoparticle formulations, a narrow and controlled particle size distribution is crucial for stability and uniform release.

  • Encapsulation Efficiency: This determines the percentage of this compound successfully incorporated into the delivery system and is a key indicator of process efficiency.

  • In Vitro Release Profile: A well-defined and reproducible release profile with a minimal burst effect followed by a sustained release is the primary goal.

  • Sterility and Stability: Ophthalmic formulations must be sterile. The chosen sterilization method should not negatively impact the formulation's stability or release characteristics.

  • pH and Osmolality: The formulation should have a pH and osmolality compatible with the tear fluid to avoid irritation.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
Possible Causes Troubleshooting Steps
Poor solubility of this compound in the organic solvent used for nanoparticle preparation.- Screen different organic solvents to find one with better solubility for this compound. - Consider using a co-solvent system.
Drug partitioning into the external aqueous phase during emulsification.- Increase the viscosity of the external aqueous phase by adding a viscosity-enhancing agent. - Optimize the homogenization speed and time to achieve a stable emulsion quickly. - Adjust the pH of the aqueous phase to a range where this compound has its minimum solubility (pH 4.1 to 9.8) to reduce partitioning.
Insufficient polymer concentration to effectively entrap the drug.- Increase the PLGA concentration in the organic phase.
Inappropriate drug-to-polymer ratio.- Systematically vary the drug-to-polymer ratio to find the optimal loading capacity.
Issue 2: Rapid In Vitro Release (High Burst Effect)
Possible Causes Troubleshooting Steps
High amount of this compound adsorbed on the nanoparticle surface.- Wash the nanoparticle suspension thoroughly after preparation to remove unencapsulated and surface-adsorbed drug. - Incorporate a washing step with a solvent in which the drug is soluble but the polymer is not.
High porosity of the polymer matrix.- Use a higher molecular weight PLGA, which generally forms a denser matrix. - Optimize the solvent evaporation rate during nanoparticle preparation; a slower evaporation rate can lead to a less porous structure.
Inappropriate in vitro release testing method.- Ensure sink conditions are maintained throughout the release study. - Use a release medium that can solubilize the released this compound to avoid underestimation of the release. - Consider using a sample and separate technique instead of dialysis, which can sometimes mask burst release.
Issue 3: Instability of this compound In-Situ Gel (e.g., premature gelling, phase separation)
Possible Causes Troubleshooting Steps
Inappropriate polymer concentration.- Optimize the concentration of the gelling agent (e.g., Carbopol, gellan gum) and any viscosity-enhancing polymers (e.g., HPMC).
Incorrect pH of the formulation.- Adjust the initial pH of the formulation to ensure it remains a solution during storage but gels at the physiological pH of the eye (around 7.4).
Interaction between formulation components.- Conduct compatibility studies between this compound and the chosen polymers using techniques like FTIR spectroscopy.
Improper sterilization method.- Autoclaving can sometimes affect the gelling properties of polymers. Consider sterile filtration for heat-labile formulations, ensuring the filter does not interact with the formulation components.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular FormulaC26H29FN2O2.HCl
Molecular Weight456.99 g/mol
pKapKa1: 3.1, pKa2: 9.7
SolubilityPractically insoluble in water; minimum solubility between pH 4.1 and 9.8. Soluble in methanol.
Log P (n-octanol/aqueous buffer pH 8.0)1.82
Table 2: Example Formulation of this compound Hydrochloride Ophthalmic Suspension (0.05%)
IngredientConcentration (% w/v)PurposeReference
This compound Hydrochloride0.054 (equivalent to 0.05 this compound)Active Pharmaceutical Ingredient
Benzalkonium Chloride0.015Preservative
Hydroxypropyl Methylcellulose (HPMC)Varies (e.g., 0.10% - 0.40%)Viscosity-enhancing agent
Polysorbate 80Varies (e.g., 0.10% - 0.50%)Wetting agent/Surfactant
Dibasic Sodium Phosphate, Anhydrous & Monobasic Sodium Phosphate, Monohydrateq.s. to pH 6.0-8.0Buffering agents
Disodium Edetate0.015Chelating agent/Stabilizer
Propylene Glycol0.5Tonicity agent/Co-solvent
Purified Waterq.s. to 100%Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method

Materials:

  • This compound hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound hydrochloride in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the collected nanoparticles with purified water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles and compare it to the initial amount used. This typically involves dissolving the nanoparticles in a suitable solvent and analyzing the drug content by HPLC.

  • In Vitro Drug Release: Use a dialysis bag method or a sample and separate technique with a suitable release medium (e.g., simulated tear fluid at pH 7.4).

Protocol 2: Preparation of a pH-Triggered In-Situ Gel of this compound

Materials:

  • This compound hydrochloride

  • Carbopol 940 (or other suitable pH-sensitive polymer)

  • Hydroxypropyl methylcellulose (HPMC) (as a viscosity enhancer)

  • Benzalkonium chloride (as a preservative)

  • Sodium hydroxide/Hydrochloric acid (for pH adjustment)

  • Purified water

Procedure:

  • Polymer Dispersion: Disperse Carbopol 940 in purified water with constant stirring.

  • HPMC Addition: In a separate container, dissolve HPMC in water, possibly with gentle heating, and then cool to room temperature.

  • Mixing: Add the HPMC solution to the Carbopol dispersion.

  • Drug and Excipient Addition: Add this compound hydrochloride and benzalkonium chloride to the polymer mixture and stir until a uniform dispersion is obtained.

  • pH Adjustment: Adjust the pH of the formulation to a slightly acidic value (e.g., pH 6.0-6.5) where it remains a solution.

  • Volume Adjustment: Add purified water to the final volume.

  • Sterilization: Sterilize the formulation using an appropriate method (e.g., sterile filtration).

Characterization:

  • Gelling Capacity: Observe the sol-to-gel transition upon mixing the formulation with simulated tear fluid.

  • Viscosity: Measure the viscosity of the solution and the resulting gel at physiological temperature.

  • In Vitro Drug Release: Perform release studies using a Franz diffusion cell with a suitable membrane.

Mandatory Visualizations

experimental_workflow_nanoparticles cluster_prep Nanoparticle Preparation cluster_char Characterization prep_start Start organic_phase Prepare Organic Phase (this compound + PLGA in DCM) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) prep_start->aqueous_phase emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap collection Nanoparticle Collection (Centrifugation) solvent_evap->collection washing Washing collection->washing lyophilization Lyophilization (Optional) washing->lyophilization char_start Start washing->char_start prep_end End lyophilization->prep_end particle_size Particle Size & Zeta Potential (DLS) char_start->particle_size encap_eff Encapsulation Efficiency (HPLC) char_start->encap_eff release_study In Vitro Release Study char_start->release_study char_end End particle_size->char_end encap_eff->char_end release_study->char_end

Caption: Experimental workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.

troubleshooting_low_encapsulation problem Low Encapsulation Efficiency cause1 Poor Drug Solubility in Organic Phase problem->cause1 cause2 Drug Partitioning to Aqueous Phase problem->cause2 cause3 Insufficient Polymer problem->cause3 solution1a Screen Different Solvents cause1->solution1a solution1b Use Co-solvent System cause1->solution1b solution2a Increase Aqueous Phase Viscosity cause2->solution2a solution2b Optimize Homogenization cause2->solution2b solution2c Adjust Aqueous Phase pH cause2->solution2c solution3a Increase Polymer Concentration cause3->solution3a solution3b Optimize Drug/Polymer Ratio cause3->solution3b

Caption: Troubleshooting guide for low encapsulation efficiency of this compound in nanoparticles.

References

Protocol refinement for consistent results in Levocabastine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Levocabastine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective second-generation histamine H1 receptor antagonist.[1] It functions by competitively binding to H1 receptors on effector cells, which prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[1] This blockade effectively reduces the classic signs of allergy, such as itching, redness, and swelling.

Q2: What are the key properties of this compound to consider for in vitro experiments?

This compound hydrochloride is a white powder that is practically insoluble in water but sparingly soluble in methanol.[2] Its solubility in aqueous media is pH-dependent.[3] This is a critical consideration for preparing stock solutions and assay buffers to avoid precipitation and ensure accurate concentrations.

Q3: How should this compound solutions be prepared and stored?

Due to its low water solubility, a stock solution of this compound hydrochloride can be prepared in an organic solvent like DMSO.[4] For aqueous solutions, solubilizing agents such as hydroxypropyl-β-cyclodextrin may be necessary. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -80°C for up to one year to minimize freeze-thaw cycles.

Q4: How does pH affect this compound's activity?

The binding affinity of some H1 receptor antagonists can be influenced by pH. For certain antihistamines, a decrease in pH (a condition that can occur during inflammation) can lead to an increase in binding affinity, primarily due to a lower dissociation rate from the receptor. It is crucial to maintain a stable and consistent pH in your assay buffer (typically pH 7.4) to ensure reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results - Inconsistent this compound concentration due to precipitation. - Fluctuation in assay temperature. - Pipetting errors. - Heterogeneous cell population in cell-based assays.- Ensure complete dissolution of this compound in the chosen solvent and assay buffer. Consider sonication. - Use a temperature-controlled incubator and plate reader. - Calibrate pipettes regularly and use proper pipetting techniques. - If using a stable cell line, consider single-cell cloning to obtain a homogenous population.
Low or No this compound Activity - Degradation of this compound. - Incorrect assay conditions (e.g., pH, incubation time). - Low receptor expression in the cell line. - Inappropriate assay design for a G-protein coupled receptor (GPCR).- Prepare fresh this compound solutions for each experiment. - Optimize assay buffer pH and incubation time. Ensure the binding has reached equilibrium. - Verify H1 receptor expression in your cell model. - For GPCRs, consider using assays that measure downstream signaling (e.g., calcium flux, cAMP levels) in addition to binding.
High Background in Receptor Binding Assays - Non-specific binding of the radioligand to filters, plates, or other proteins. - Poor quality of the membrane preparation. - Ineffective washing steps.- Use low-protein binding plates and tubes. - Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. - Optimize the concentration of the membrane preparation. - Increase the number of wash cycles with ice-cold buffer and avoid letting the filters dry out between washes.
Unexpected Histamine Release with High this compound Concentrations - At very high concentrations (in the range of 10⁻⁴ to 10⁻³ M), this compound itself has been observed to induce histamine release from leukocytes and airway smooth muscle tissues.- Use this compound within its known therapeutic and experimental concentration range for H1 receptor antagonism (typically in the nanomolar range).

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the histamine H1 receptor from various sources.

Parameter Value Organism/System Reference
Ki~3 nMHuman

Note: Kᵢ (Inhibitory Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the H1 receptor.

Materials:

  • Membrane preparation from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [³H]mepyramine).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled competitor for non-specific binding (e.g., a high concentration of Mianserin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the unlabeled competitor.

  • Incubation: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Allergen-Induced Histamine Release Assay from Leukocytes

This protocol outlines a general procedure to assess the effect of this compound on histamine release.

Materials:

  • Heparinized whole blood from allergic donors.

  • Dextran solution for leukocyte separation.

  • This compound stock solution.

  • Allergen solution to which the donor is sensitized.

  • Control for spontaneous histamine release (buffer only).

  • Control for total histamine release (e.g., cell lysis buffer).

  • Assay buffer (e.g., PIPES-buffered saline).

  • Histamine detection kit (e.g., ELISA or fluorometric assay).

Procedure:

  • Leukocyte Isolation: Isolate leukocytes from heparinized whole blood using dextran sedimentation.

  • Pre-incubation: Pre-incubate the isolated leukocytes with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified time (e.g., 30 minutes) at 37°C.

  • Allergen Challenge: Add the allergen solution to the this compound-treated cells and control samples (excluding the spontaneous and total release controls). Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant for histamine measurement. For the total histamine release sample, lyse the cells before centrifugation.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine release, after subtracting the spontaneous release.

    • Plot the percentage of histamine release inhibition against the this compound concentration to determine its inhibitory effect.

Visualizations

Experimental_Workflow_Levocabastine_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, this compound) incubation Incubate Membrane, Radioligand, and this compound prep_reagents->incubation prep_membrane Prepare H1 Receptor Membrane Homogenate prep_membrane->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for a this compound competitive radioligand binding assay.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

References

Analysis of Levocabastine degradation products in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Levocabastine degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that cause this compound to degrade?

A1: Forced degradation studies have shown that this compound is particularly susceptible to degradation under oxidative, alkaline hydrolysis, and thermal stress conditions. It is relatively more stable under acidic and photolytic conditions.[1]

Q2: What is a suitable analytical technique for monitoring this compound stability?

A2: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate technique. Such a method can separate the intact this compound from its degradation products, allowing for accurate quantification of the drug substance and ensuring the specificity of the assay.[1][2]

Q3: Are there any known degradation products or impurities of this compound?

A3: Yes, several related compounds and potential degradation products have been identified. These are often available as reference standards from pharmaceutical impurity suppliers. Key impurities include:

  • Impurity A: (3S,4R)-1-(Cis-4-cyano-4-phenylcyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic Acid (lacks the fluorine atom on the phenyl ring).

  • Impurity D (USP Related Compound A): 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid (lacks the methyl group on the piperidine ring).

  • Other impurities include positional isomers of the fluorine atom (Impurities B and C), hydroxylated derivatives (Impurity J), and N-oxide derivatives (Impurity L).

Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?

A4: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. Specificity is particularly critical and is demonstrated by the ability to resolve this compound from its degradation products, which is often assessed using a photodiode array (PDA) detector to check for peak purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape for this compound (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Interaction of the analyte with active sites on the stationary phase.1. Adjust the mobile phase pH. A pH of 3.0 has been shown to be effective.[1] 2. Use a new or different column. A cyano (CN) or C18 column is often suitable. 3. Add a competing base to the mobile phase or use a highly deactivated column.
Unexpected peaks in the chromatogram 1. Presence of degradation products. 2. Contamination from solvent, glassware, or sample matrix. 3. Carryover from previous injections.1. Perform forced degradation studies to confirm the retention times of potential degradants. 2. Run a blank injection (mobile phase or diluent) to identify system peaks. Ensure high purity solvents and clean glassware. 3. Implement a robust needle wash program in the autosampler method.
Inability to separate this compound from a degradation product 1. Insufficient chromatographic resolution. 2. Co-elution of the degradant with the main peak.1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent). 2. Adjust the column temperature or flow rate. 3. Try a column with a different selectivity.
Assay variability or poor precision 1. Instability of standard or sample solutions. 2. Inconsistent sample preparation. 3. Fluctuations in instrument performance.1. Evaluate the stability of this compound in the analytical solvent. Standard solutions have been found to be stable for up to 48 hours at ambient temperature. 2. Ensure a consistent and validated sample preparation procedure. 3. Check system suitability parameters (e.g., retention time, peak area, and tailing factor) to ensure the HPLC system is performing consistently.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/ConditionTimeTemperature% Degradation of this compound
Acid Hydrolysis 0.1 M HCl3 hours80 °C~5-10%
Alkali Hydrolysis 0.05 M NaOH3 hours80 °C~15-25%
Oxidative Degradation 3% H₂O₂3 hours80 °C~20-30%
Thermal Degradation Dry Heat48 hours100 °C~10-20%
Photodegradation UV Light (254 nm)48 hoursAmbient~5-10%
Water Stress Water3 hours80 °C~2-5%

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to various stress conditions to generate its degradation products.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound HCl in a suitable solvent (e.g., a mixture of ethanol and water or the mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 80°C for 3 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Alkali Degradation: To an aliquot of the stock solution, add an equal volume of 0.05 M NaOH. Heat the mixture at 80°C for 3 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at 80°C for 3 hours. Cool and dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 100°C for 48 hours. After cooling, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the final concentration.

  • Photodegradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. After exposure, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical example of an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or PDA detector.

  • Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 100 µg/mL).

    • Inject the solutions into the chromatograph and record the chromatograms.

    • Identify the this compound peak based on the retention time of the standard. Peaks other than the main drug peak in the stressed samples are considered degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_id Identification & Quantification stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress alkali Alkali Hydrolysis stock->alkali Expose to Stress oxidative Oxidative stock->oxidative Expose to Stress thermal Thermal stock->thermal Expose to Stress photo Photolytic stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Inject Samples alkali->hplc Inject Samples oxidative->hplc Inject Samples thermal->hplc Inject Samples photo->hplc Inject Samples data Data Acquisition (Chromatograms) hplc->data quant Quantify Degradation (%) data->quant id Identify Degradation Products (e.g., LC-MS) data->id report Stability Report quant->report id->report

Caption: Workflow for this compound Forced Degradation Study.

troubleshooting_tree start Problem with HPLC Analysis? peak_shape Poor Peak Shape? start->peak_shape extra_peaks Unexpected Peaks? start->extra_peaks no_separation Poor Separation? start->no_separation adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes new_column Use a New/Different Column peak_shape->new_column Still an issue run_blank Run Blank Injection extra_peaks->run_blank Yes check_carryover Check for Carryover extra_peaks->check_carryover Still an issue optimize_mp Optimize Mobile Phase no_separation->optimize_mp Yes change_column Try Column with Different Selectivity no_separation->change_column Still an issue

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Validation & Comparative

Levocabastine vs. Cetirizine: A Comparative Efficacy Analysis in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of two prominent second-generation H1-antihistamines, levocabastine and cetirizine, within the context of a well-established ovalbumin (OVA)-induced murine model of allergic asthma. While direct comparative studies in this specific model are limited, this document synthesizes existing data on their mechanisms of action and the typical pathological features of the murine asthma model to project their likely therapeutic effects.

Introduction to the Murine Asthma Model

The ovalbumin (OVA)-induced allergic asthma model in mice is a cornerstone for preclinical asthma research.[1][2][3] This model effectively recapitulates key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated Th2 cytokine levels.[3][4] The induction of an asthma-like phenotype is typically achieved through sensitization to OVA, an egg protein, followed by subsequent airway challenges with the same antigen.

Mechanism of Action: H1-Antihistamines in Asthma

Both this compound and cetirizine are potent and selective antagonists of the histamine H1 receptor. In the context of allergic asthma, histamine is a key mediator released from mast cells upon allergen exposure. It contributes to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells. By blocking the H1 receptor, these drugs are expected to mitigate these histamine-driven effects. This compound also exhibits inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of eosinophils. Cetirizine has been shown to have anti-inflammatory properties beyond its H1-antagonist activity.

Experimental Protocols

A standard protocol for inducing an acute allergic asthma phenotype in mice using ovalbumin is as follows:

1. Sensitization:

  • Mice (commonly BALB/c or C57BL/6 strains) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 μg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 2 mg) on days 0 and 7.

2. Allergen Challenge:

  • Following sensitization, mice are challenged with OVA. This can be done via nebulization of an OVA solution (e.g., 1% OVA in PBS) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 14, 16, 18, and 20). Alternatively, intratracheal administration of OVA can be used.

3. Treatment Administration:

  • This compound or cetirizine would typically be administered prior to each allergen challenge. The route of administration (e.g., oral, intraperitoneal, or intranasal) and dosage would be critical experimental variables.

4. Outcome Measures:

  • Airway Hyperresponsiveness (AHR): Measured 24-48 hours after the final OVA challenge. This is often assessed by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and measuring the resulting changes in airway resistance.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the influx of inflammatory cells, particularly eosinophils. Differential cell counts are performed to assess the extent of airway inflammation.

  • Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other relevant inflammatory mediators in the BALF or lung homogenates using techniques like ELISA.

  • Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

Visualizing the Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization_d0 Day 0: i.p. injection (OVA + Alum) sensitization_d7 Day 7: i.p. injection (OVA + Alum) sensitization_d0->sensitization_d7 7 days challenge_d14 Day 14: OVA Challenge (Nebulization) sensitization_d7->challenge_d14 7 days challenge_d16 Day 16: OVA Challenge (Nebulization) challenge_d14->challenge_d16 challenge_d18 Day 18: OVA Challenge (Nebulization) challenge_d16->challenge_d18 challenge_d20 Day 20: OVA Challenge (Nebulization) challenge_d18->challenge_d20 analysis Day 21-22: - Airway Hyperresponsiveness - BALF Cell Counts - Cytokine Analysis - Lung Histology challenge_d20->analysis treatment Drug Administration (this compound or Cetirizine) Prior to each challenge treatment->challenge_d14 treatment->challenge_d16 treatment->challenge_d18 treatment->challenge_d20

Figure 1. Experimental workflow for the OVA-induced murine asthma model.

Projected Efficacy and Data Comparison

The following tables summarize the expected outcomes of this compound and cetirizine treatment in the murine asthma model based on their known pharmacological properties. The "Expected Outcome" is a qualitative projection.

Table 1: Projected Effects on Airway Hyperresponsiveness (AHR)

Treatment GroupAHR Measurement (e.g., Penh)Expected Outcome vs. OVA Control
Naive (No OVA)BaselineNormal Airway Function
OVA + VehicleSignificantly IncreasedPronounced Hyperresponsiveness
OVA + this compoundReducedAttenuation of AHR
OVA + CetirizineReducedAttenuation of AHR

Table 2: Projected Effects on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)Expected Outcome vs. OVA Control
Naive (No OVA)LowVery LowLowLowNormalBaseline Cell Population
OVA + VehicleHighSignificantly HighElevatedElevatedElevatedSevere Airway Inflammation
OVA + this compoundModerately ReducedSignificantly ReducedReducedReducedReducedReduction in Inflammatory Infiltrate
OVA + CetirizineModerately ReducedSignificantly ReducedReducedReducedReducedReduction in Inflammatory Infiltrate

Table 3: Projected Effects on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)Expected Outcome vs. OVA Control
Naive (No OVA)LowLowLowBaseline Cytokine Levels
OVA + VehicleHighHighHighStrong Th2 Cytokine Response
OVA + this compoundModerately ReducedModerately ReducedModerately ReducedAttenuation of Th2 Response
OVA + CetirizineModerately ReducedModerately ReducedModerately ReducedAttenuation of Th2 Response

Allergic Asthma Signaling Pathway and H1-Antihistamine Intervention

G cluster_effects Asthmatic Response allergen Allergen (OVA) apc Antigen Presenting Cell (APC) allergen->apc mast_cell Mast Cell allergen->mast_cell Cross-links IgE th0 Naive T Cell (Th0) apc->th0 th2 Th2 Cell th0->th2 IL-4 b_cell B Cell th2->b_cell IL-4, IL-13 plasma_cell Plasma Cell b_cell->plasma_cell ige IgE Antibodies plasma_cell->ige ige->mast_cell Binds to surface histamine Histamine Release mast_cell->histamine h1_receptor H1 Receptor histamine->h1_receptor bronchoconstriction Bronchoconstriction h1_receptor->bronchoconstriction vasodilation Vasodilation & Increased Permeability h1_receptor->vasodilation inflammation Inflammatory Cell Recruitment h1_receptor->inflammation antihistamine This compound / Cetirizine antihistamine->h1_receptor Blocks

Figure 2. H1-antihistamine intervention in the allergic asthma pathway.

Discussion and Conclusion

Both this compound and cetirizine, as potent H1-antihistamines, are anticipated to demonstrate efficacy in a murine model of allergic asthma by mitigating the downstream effects of histamine release. This would likely translate to a reduction in airway hyperresponsiveness and a decrease in the influx of inflammatory cells into the airways. While cetirizine has been evaluated in clinical settings for asthma and has shown some benefit, particularly in patients with concomitant allergic rhinitis, the therapeutic potential of this compound in asthma is less explored, with its clinical use being primarily topical for allergic rhinitis and conjunctivitis.

A direct, head-to-head study in a murine asthma model is necessary to definitively compare the efficacy of this compound and cetirizine. Such a study should focus on a comprehensive set of endpoints, including detailed cellular and molecular analyses, to elucidate any potential differences in their anti-inflammatory activities beyond H1-receptor antagonism. This would provide valuable insights for the development of novel anti-asthmatic therapies.

References

A Comparative Analysis of Levocabastine and Olopatadine in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of allergic conjunctivitis, a prevalent ocular inflammatory condition, relies heavily on topical antihistamines. Among the therapeutic options, Levocabastine and Olopatadine have emerged as key players. This guide provides a comprehensive comparative analysis of these two active pharmaceutical ingredients in their ophthalmic formulations, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

Both this compound and Olopatadine exert their primary effects by antagonizing the histamine H1 receptor, a key mediator in the allergic cascade. However, their mechanisms diverge in a clinically significant manner.

This compound is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2][3] It functions by competitively blocking the binding of histamine to H1 receptors on effector cells, thereby preventing the initiation of the allergic response, which includes itching, vasodilation, and increased vascular permeability.[2]

Olopatadine exhibits a dual mechanism of action. It is a selective histamine H1 antagonist and also a mast cell stabilizer.[4] As a histamine H1 antagonist, it functions similarly to this compound. Its mast cell-stabilizing activity, however, provides an additional therapeutic benefit by inhibiting the release of histamine and other pro-inflammatory mediators from mast cells, such as tryptase, prostaglandin D2, and TNF-alpha. This dual action targets both the immediate effects of histamine and the ongoing inflammatory response.

Below are diagrams illustrating the signaling pathways affected by each molecule.

Levocabastine_Mechanism cluster_cell Effector Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Allergic_Response Allergic Response (Itching, Redness, Swelling) H1R->Allergic_Response Activates This compound This compound This compound->H1R Blocks

Diagram 1: this compound's antihistaminic action.

Olopatadine_Mechanism cluster_mast_cell Mast Cell cluster_effector_cell Effector Cell Allergen Allergen IgE IgE Allergen->IgE Binds to Mast_Cell_Degranulation Mast Cell Degranulation IgE->Mast_Cell_Degranulation Triggers Histamine_Release Histamine & Other Inflammatory Mediators Mast_Cell_Degranulation->Histamine_Release Leads to Histamine Histamine Histamine_Release->Histamine Olopatadine_MC Olopatadine Olopatadine_MC->Mast_Cell_Degranulation Inhibits H1R Histamine H1 Receptor Histamine->H1R Binds to Allergic_Response Allergic Response (Itching, Redness, Swelling) H1R->Allergic_Response Activates Olopatadine_H1 Olopatadine Olopatadine_H1->H1R Blocks

Diagram 2: Olopatadine's dual mechanism of action.

Clinical Efficacy: A Head-to-Head Comparison

A significant body of evidence for the comparative efficacy of this compound and Olopatadine comes from a randomized, double-masked, contralateral study utilizing the Conjunctival Allergen Challenge (CAC) model. This model provides a controlled environment to evaluate the onset and duration of action of anti-allergic eye drops.

Experimental Protocol: The Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to induce and evaluate the signs and symptoms of allergic conjunctivitis. The protocol, as described in the comparative studies of Olopatadine and this compound, generally follows these steps:

  • Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.

  • Allergen Titration (Visit 1): Increasing concentrations of the allergen are administered to both eyes to determine the dose that elicits a moderate (grade 2 or higher on a 0-4 scale) ocular itching and conjunctival redness response.

  • Confirmation of Allergen Response (Visit 2): The predetermined allergen concentration from Visit 1 is administered again to confirm a consistent bilateral allergic response.

  • Drug Administration and Allergen Challenge (Visit 3): In a contralateral design, one eye receives Olopatadine 0.1% ophthalmic solution, and the other receives this compound 0.05% ophthalmic suspension, according to a randomization schedule. After a set period (e.g., 27 minutes), both eyes are challenged with the predetermined allergen concentration.

  • Efficacy and Safety Assessment: Ocular signs and symptoms (itching, redness) are evaluated at specific time points (e.g., 3, 10, and 20 minutes) post-challenge. Ocular discomfort upon instillation is also recorded.

CAC_Workflow Visit1 Visit 1: Subject Screening & Allergen Titration Visit2 Visit 2: Confirmation of Allergen Response Visit1->Visit2 Positive Response Visit3 Visit 3: Drug Administration & Allergen Challenge Visit2->Visit3 Consistent Positive Response Assessment Efficacy & Safety Assessment Visit3->Assessment Post-Challenge

References

Validating Levocabastine's H1 Receptor Binding Affinity Against Known Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of Levocabastine to the histamine H1 receptor against a selection of well-established H1 receptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance relative to other widely used antihistamines. The binding affinities are presented as Ki values (in nM), where a lower Ki value indicates a higher binding affinity.

Comparative Binding Affinity Data

The following table summarizes the H1 receptor binding affinities for this compound and other selected antagonists. It is important to note that these values have been compiled from various studies. Direct comparison of absolute Ki values should be approached with caution, as experimental conditions such as radioligand used, receptor source (e.g., cell line, tissue preparation), and assay buffer composition can influence the results. The primary aim of this table is to provide a relative understanding of the potencies of these compounds.

CompoundH1 Receptor Binding Affinity (Ki, nM)Reference
This compound~3 (as levocetirizine)[1][2]
Diphenhydramine84[3]
Cetirizine6 - 47[1]
Loratadine16 - 138
Fexofenadine10 - 175

Experimental Protocols

The determination of H1 receptor binding affinity is typically conducted via a competitive radioligand binding assay. Below is a representative protocol for such an experiment.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist.

Materials:
  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a commonly used radiolabeled H1 antagonist).

  • Test Compounds: this compound and other H1 antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:
  • Membrane Preparation:

    • Cells expressing the H1 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer to lyse them and release the cell membranes.

    • The homogenate is subjected to centrifugation to pellet the membranes.

    • The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • A series of dilutions of the test compounds are prepared.

    • In assay tubes, the following are added in order:

      • Assay buffer.

      • A fixed concentration of [³H]-Mepyramine.

      • Varying concentrations of the test compound or the non-specific binding control.

      • The membrane preparation is added to initiate the binding reaction.

  • Incubation:

    • The assay tubes are incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity on the filters is measured using a liquid scintillation counter, expressed in counts per minute (CPM).

  • Data Analysis:

    • Specific Binding: This is calculated by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled antagonist) from the total binding (CPM in the absence of a competitor).

    • IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the H1 receptor.

Mandatory Visualization

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the H1 receptor binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand ([³H]-Mepyramine) Radioligand_Prep->Incubation Competitor_Prep Test Compound Dilutions (e.g., this compound) Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Determine IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Competitive Radioligand Binding Assay Workflow

The following diagram illustrates the signaling pathway of the H1 receptor and the mechanism of action of an antagonist like this compound.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->H1_Receptor Binds & Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Allergic & Inflammatory Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

H1 Receptor Signaling and Antagonist Action

References

Levocabastine's High Selectivity for the H1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's receptor binding profile is paramount. This guide provides a detailed comparison of Levocabastine's cross-reactivity with histamine receptor subtypes, presenting supporting experimental data and methodologies to offer a clear perspective on its selectivity.

This compound is a second-generation antihistamine renowned for its potent and highly selective antagonism of the histamine H1 receptor.[1][2] This selectivity is a key attribute, minimizing the potential for off-target effects and contributing to its favorable safety profile. This guide delves into the cross-reactivity of this compound with other histamine receptors (H2, H3, and H4), presenting available binding affinity data and the experimental protocols used to determine them.

Comparative Binding Affinity of this compound

The primary measure of a drug's affinity for a receptor is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Reference
Histamine H1 Receptor 4.2[3][4]
Histamine H2 Receptor > 10,000[5]
Histamine H3 Receptor No specific data found
Histamine H4 Receptor > 10,000

*Estimated based on studies showing that most H1 and H2 receptor antagonists displace less than 30% of specific radioligand binding at the H4 receptor at concentrations up to 10 µM, suggesting a Ki value greater than 10,000 nM.

It is important to note that this compound has been identified as a selective antagonist for the neurotensin receptor subtype 2 (NTS2), an off-target activity that should be considered in comprehensive pharmacological profiling.

Experimental Protocols

The determination of binding affinities, such as the Ki values presented above, is typically performed using radioligand binding assays. These assays are a gold-standard for quantifying the interaction between a drug and its target receptor.

Radioligand Binding Assay for Histamine H1 Receptor

A standard experimental protocol to determine the binding affinity of a compound like this compound for the H1 receptor involves a competitive binding assay using a radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-pyrilamine (a well-characterized H1 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., diphenhydramine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A fixed concentration of the radioligand ([3H]-pyrilamine) is incubated with the H1 receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane H1 Receptor Membranes Incubation Incubation at Equilibrium Membrane->Incubation Radioligand [3H]-Pyrilamine Radioligand->Incubation This compound This compound (Test Compound) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Experimental workflow for a radioligand binding assay.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades upon activation by histamine. This compound, by selectively blocking the H1 receptor, prevents the initiation of the H1 signaling pathway.

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 H1 Receptor Gq11 Gq/11 H1->Gq11 Histamine PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2 Receptor Gs Gs H2->Gs Histamine AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3_H4 H3/H4 Receptors Gi_o Gi/o H3_H4->Gi_o Histamine AC_inhibit Inhibit Adenylate Cyclase Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease This compound This compound This compound->H1 Antagonizes

Simplified signaling pathways of histamine receptors.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective antagonist for the histamine H1 receptor, with significantly lower affinity for other histamine receptor subtypes. This high degree of selectivity is a critical factor in its clinical efficacy and tolerability for the treatment of allergic conditions. For researchers and drug development professionals, this selectivity profile underscores this compound's utility as a specific H1-receptor probe and a benchmark for the development of new-generation antihistamines with optimized receptor interaction profiles. Further studies to quantify the precise, albeit low, affinity of this compound for H2, H3, and H4 receptors would provide an even more complete understanding of its pharmacological profile.

References

A Head-to-Head Comparison of Levocabastine and Azelastine Nasal Sprays for Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of two leading intranasal antihistamines.

In the management of allergic rhinitis, topical intranasal antihistamines offer a targeted therapeutic approach with a rapid onset of action. Among the prominent agents in this class are Levocabastine and Azelastine. This guide provides a comprehensive head-to-head comparison of these two widely prescribed nasal sprays, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals. The following sections delve into their comparative efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Comparative Efficacy

Clinical trials have demonstrated that both this compound and Azelastine are effective in alleviating the symptoms of seasonal and perennial allergic rhinitis. However, their relative efficacy has been a subject of investigation, with some studies indicating a statistical superiority for Azelastine.

A 4-week, double-blind, parallel-group study involving 180 patients with seasonal allergic rhinitis found that Azelastine nasal spray (1.12 mg/day) was statistically superior to this compound nasal spray (0.4 mg/day) in reducing the Total Symptom Score (TSS).[1][2] After four weeks of treatment, the mean overall TSS in the Azelastine group was reduced from a baseline of 18.7 to 4.2, while the this compound group saw a reduction from 17.8 to 5.9.[1][2] Physician-rated global efficacy was also higher for Azelastine, with 90% of patients in the Azelastine group being assessed as having 'very good' or 'good' efficacy, compared to 74% in the this compound group.[1]

Another international, multicentre, open-label, randomized, parallel-group trial with 242 patients found the therapeutic efficacy of this compound and Azelastine to be comparable, with no statistically significant differences in the evaluated parameters. However, this study did note a trend favoring this compound in global therapeutic efficacy assessments.

A separate multicenter, randomized, double-blind, parallel-group trial in 244 patients with moderate-to-severe allergic rhinitis reported no significant differences in therapeutic effect and total effective rate between Azelastine and this compound. Interestingly, this study found a higher symptom relief rate for this compound within the first 30 minutes of administration.

Table 1: Comparative Efficacy of this compound vs. Azelastine Nasal Sprays

Efficacy ParameterThis compoundAzelastineStudy Reference
Mean Reduction in Total Symptom Score (TSS) from Baseline (4 weeks) 11.914.5
Physician-Rated Global Efficacy ('very good' or 'good') 74%90%
Patient-Rated Global Efficacy ('very good' or 'good') 76%92%
Symptom Relief within 30 minutes Higher RateLower Rate

Safety and Tolerability

Both this compound and Azelastine are generally well-tolerated. The most commonly reported adverse events for both are related to local nasal symptoms. However, some studies suggest a better tolerability profile for this compound.

In one study, this compound appeared to be better tolerated than Azelastine, with a lower incidence of application site reactions (1% vs. 5%) and taste disturbances (0% vs. 5%). Another study reported adverse reaction incidences of 0.9% for this compound and 2.5% for Azelastine. The most common side effect associated with Azelastine is a bitter taste.

Table 2: Comparative Safety and Tolerability

Adverse EventThis compoundAzelastineStudy Reference
Application Site Reactions 1%5%
Taste Disturbances 0%5%
Overall Adverse Reaction Incidence 0.9%2.5%

Mechanism of Action

Both this compound and Azelastine are potent and selective histamine H1-receptor antagonists. They competitively block the binding of histamine to H1 receptors on effector cells, thereby preventing the cascade of events that lead to allergic symptoms such as itching, sneezing, and rhinorrhea.

Azelastine, however, exhibits a broader pharmacological profile. In addition to its antihistaminic activity, it has been shown to have mast cell-stabilizing properties and to inhibit the synthesis and release of various pro-inflammatory mediators, including leukotrienes, kinins, and cytokines. This dual mechanism of action, combining H1-receptor antagonism with anti-inflammatory effects, may contribute to its observed clinical efficacy.

This compound's primary mechanism of action is its potent and selective antagonism of the histamine H1 receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the mechanism of action of this compound and Azelastine.

Levocabastine_Mechanism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Allergic_Symptoms Allergic Symptoms (Itching, Sneezing, Rhinorrhea) IP3_DAG->Allergic_Symptoms

Diagram 1: this compound's Mechanism of Action.

Azelastine_Mechanism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling & Inflammatory Response Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates Azelastine Azelastine Azelastine->H1_Receptor Blocks Mast_Cell Mast Cell Azelastine->Mast_Cell Stabilizes Inflammatory_Mediators Inflammatory Mediators (Leukotrienes, Cytokines, etc.) Azelastine->Inflammatory_Mediators Inhibits Release PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Allergic_Symptoms Allergic Symptoms IP3_DAG->Allergic_Symptoms Mast_Cell->Inflammatory_Mediators Release

Diagram 2: Azelastine's Dual Mechanism of Action.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for a key comparative study.

Study Design: A 4-week, multicenter, randomized, double-blind, parallel-group clinical trial.

Participants: 180 patients aged 18 years or older with a documented history of seasonal allergic rhinitis for at least two years.

Inclusion Criteria:

  • A positive skin prick test to a relevant seasonal allergen.

  • A minimum Total Nasal Symptom Score (TNSS) of 6 out of a possible 12 and a score of at least 2 for nasal congestion during the 3-day baseline period.

Exclusion Criteria:

  • Presence of perennial allergic rhinitis, sinusitis, or nasal polyps.

  • Use of systemic or topical corticosteroids within the past month.

  • Use of antihistamines within 72 hours of the baseline period.

Interventions:

  • Azelastine Group (n=90): Azelastine nasal spray, one spray (0.14 mg) per nostril twice daily (total daily dose of 0.56 mg).

  • This compound Group (n=90): this compound nasal spray, two sprays (0.05 mg per spray) per nostril twice daily (total daily dose of 0.2 mg).

Outcome Measures:

  • Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual nasal symptoms: sneezing, itchy nose, runny nose, and nasal congestion, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

  • Secondary Efficacy Endpoints: Changes in individual symptom scores, physician- and patient-rated global efficacy.

  • Safety Assessment: Recording of all adverse events, with a focus on local nasal symptoms, taste disturbances, and somnolence.

Statistical Analysis:

  • Efficacy analyses were performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of study medication.

  • The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment and center as factors and baseline TNSS as a covariate.

  • Safety data were summarized descriptively.

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative clinical trial for this compound and Azelastine nasal sprays.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Symptom Assessment (TNSS) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Azelastine Randomization->Group_B Treatment_Period 4-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_Visits Follow-up Visits (Weeks 1, 2, 4) Treatment_Period->Follow_Up_Visits Symptom_Diaries Daily Symptom Diaries Follow_Up_Visits->Symptom_Diaries Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Statistical Data Analysis Symptom_Diaries->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Study_Conclusion Study Conclusion Data_Analysis->Study_Conclusion

Diagram 3: Experimental Workflow of a Comparative Clinical Trial.

Conclusion

Both this compound and Azelastine nasal sprays are effective and well-tolerated treatments for allergic rhinitis. The available evidence suggests that Azelastine may offer a slight efficacy advantage in reducing overall symptoms, potentially due to its dual mechanism of action that includes anti-inflammatory effects in addition to H1-receptor antagonism. Conversely, this compound may have a more favorable tolerability profile, with a lower incidence of taste disturbances. The choice between these two agents may therefore depend on the individual patient's symptom severity, tolerability, and response to treatment. Further head-to-head trials with standardized methodologies would be beneficial to further elucidate the comparative effectiveness of these two important therapeutic options.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Levocabastine and Ketotifen in Rabbits Following Ocular Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available pharmacokinetic data for the topical ophthalmic antihistamines, Levocabastine and Ketotifen, in rabbit models reveals distinct absorption, distribution, and systemic exposure profiles. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of these two commonly used compounds.

This report collates quantitative data from separate studies to facilitate a comparative understanding. It is important to note that the presented data are not from a head-to-head comparative study and, therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

I. Executive Summary

This compound and Ketotifen are both effective histamine H1-receptor antagonists used in the management of allergic conjunctivitis. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic behavior following ocular instillation. This guide summarizes the key pharmacokinetic parameters for both drugs in rabbits, details the experimental methodologies employed in these assessments, and provides a visual representation of a typical experimental workflow.

The available data indicates that following ocular administration, Ketotifen exhibits rapid absorption into ocular tissues, with a time to maximum concentration (Tmax) of just 15 minutes in the cornea, conjunctiva, sclera, and iris.[1][2][3][4] Systemic absorption of Ketotifen appears to be very low, with plasma concentrations in humans often below the limit of quantitation. This compound also demonstrates low systemic absorption, with peak plasma concentrations occurring between 1 to 2 hours post-administration.[5] After chronic administration, this compound achieves measurable steady-state plasma concentrations and notable concentrations in the anterior chamber fluid.

II. Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for this compound and Ketotifen in rabbits based on available literature.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits after Ocular Administration

ParameterValueCondition
Steady-State Plasma Concentration (Css) 8.7 ± 3.4 ng/mL0.05 mg, four times daily (chronic)
21.7 ± 18.1 ng/mL0.05 mg, eight times daily (chronic)
Anterior Chamber Fluid Concentration ~2-4 times higher than plasma levelsChronic administration
Peak Plasma Concentration (Cmax) 0.26 - 0.29 µg/LSingle dose
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursSingle dose
Elimination Half-Life (t½) 10 hoursSingle intravenous administration

Table 2: Pharmacokinetic Parameters of Ketotifen in Rabbits after Ocular Administration

ParameterValueOcular Tissue
Time to Maximum Concentration (Tmax) 15 minutesCornea, Conjunctiva, Sclera, Iris
Area Under the Curve (AUC) Highest in Cornea, followed by Conjunctiva, Iris, and Anterior ScleraSingle 50µL dose of 0.025% solution
Plasma Concentration Generally below the limit of quantitationFollowing ocular administration

III. Experimental Protocols

While a single, unified experimental protocol for a direct comparison is not available, the following represents a synthesized, detailed methodology based on common practices for assessing the ocular pharmacokinetics of topical ophthalmic drugs in rabbits.

A. Animal Model

  • Species: New Zealand White rabbits

  • Health Status: Healthy, free of ocular abnormalities.

  • Housing: Housed individually in controlled environmental conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

B. Drug Administration

  • Formulation: this compound (e.g., 0.5 mg/mL suspension) and Ketotifen (e.g., 0.025% solution).

  • Dosage: A single drop (typically 30-50 µL) of the ophthalmic solution is instilled into the conjunctival sac of one or both eyes of the rabbit.

  • Procedure: The lower eyelid is gently pulled to form a cup, and the solution is administered without touching the cornea. The eyelids are then held closed for a few seconds to facilitate drug distribution.

C. Sample Collection

  • Blood Sampling: Blood samples (approximately 1-2 mL) are collected from the marginal ear vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-instillation. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Ocular Tissue Sampling: At specified time points, rabbits are euthanized, and the eyes are enucleated. Ocular tissues such as the cornea, conjunctiva, aqueous humor, iris-ciliary body, lens, vitreous humor, and retina-choroid are carefully dissected, weighed, and homogenized. Samples are stored at -80°C until analysis.

D. Analytical Method

  • Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are typically used for the quantification of this compound and Ketotifen in plasma and ocular tissue homogenates.

  • Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

E. Pharmacokinetic Analysis

  • Parameters: The collected concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), using non-compartmental or compartmental analysis.

IV. Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a comparative ocular pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Analysis Phase cluster_4 Outcome A Animal Acclimatization (New Zealand White Rabbits) B Baseline Ocular Examination A->B C Randomization into Groups (this compound vs. Ketotifen) D Topical Ocular Administration (Single Drop) C->D E Blood Sample Collection (Marginal Ear Vein) D->E F Ocular Tissue Collection (Post-Euthanasia) D->F G Sample Preparation (Plasma Separation & Tissue Homogenization) E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) H->I J Comparative Pharmacokinetic Profile I->J

References

Cross-validation of Levocabastine's Efficacy in Different Preclinical Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Levocabastine, a potent and selective histamine H1-receptor antagonist, across various animal models.[1][2] this compound is a well-established treatment for allergic conjunctivitis and rhinitis.[1][2][3] Understanding its performance in different preclinical species is crucial for translational research and the development of novel anti-allergic therapies. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes important pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.

Comparative Efficacy of this compound and Alternatives

This compound consistently demonstrates high potency in preclinical models of allergic inflammation. Its efficacy has been evaluated in various species, primarily focusing on guinea pig and rat models of allergic conjunctivitis and rhinitis.

Histamine H1 Receptor Binding Affinity

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. While comprehensive data across multiple species is limited in single studies, available information points to a high affinity of this compound for the H1 receptor.

CompoundSpeciesTissueKi (nM)
This compound Guinea PigCerebellum4.2
MepyramineGuinea PigBrain0.83
MepyramineRatBrain9.1

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy in Preclinical Models

This compound's efficacy in animal models of allergic conjunctivitis and rhinitis is well-documented. The following tables summarize its potency, often measured as the half-maximal effective dose (ED50), in comparison to other topical antihistamines.

Table 2: Efficacy in Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability

CompoundED50 (%)Duration of Action (hours)
This compound 0.046Up to 8
Olopatadine0.031Up to 16
Ketotifen0.027Up to 8
Epinastine0.02Up to 4
Emedastine0.019Up to 4
Azelastine< 0.05Up to 4

ED50: The concentration of a drug that gives half-maximal response.

Table 3: Comparative Efficacy in Guinea Pig Models of Allergic Conjunctivitis

ModelThis compound EfficacyComparator Efficacy
Histamine-induced conjunctivitisEffective in inhibiting symptoms.Emedastine was found to be 100 times more potent than this compound.
Antigen-induced conjunctivitisEffective in inhibiting symptoms and conjunctival histamine release.Chlorpheniramine and ketotifen were also effective.
Ovalbumin-induced allergic conjunctivitisReduced eosinophil numbers in conjunctival tissue and lowered histamine concentrations in tears.Ketotifen and olopatadine also showed significant reductions in scratching responses and eosinophil counts. In some studies, olopatadine was more effective than this compound.

Note: While this compound is a potent antihistamine, some second-generation topical antihistamines like olopatadine and emedastine have demonstrated superior or comparable efficacy in certain preclinical and clinical settings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the histamine H1 receptor.

Protocol:

  • Tissue Preparation: Brain tissue (e.g., guinea pig cerebellum) is homogenized in a suitable buffer (e.g., 50 mM sodium potassium phosphate buffer, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) at a fixed concentration and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability

Objective: To evaluate the in vivo efficacy of a topical antihistamine in inhibiting histamine-induced vascular leakage in the conjunctiva.

Protocol:

  • Animal Model: Male Hartley guinea pigs are used.

  • Drug Administration: The test compound (e.g., this compound ophthalmic solution) or vehicle is administered topically to one eye of each animal at various time points before the histamine challenge.

  • Dye Injection: One hour prior to the histamine challenge, Evans blue dye (a vascular permeability marker) is injected intravenously.

  • Histamine Challenge: Histamine is injected subconjunctivally to induce vascular permeability.

  • Evaluation: After a set time (e.g., 30 minutes), the animals are euthanized, and the conjunctival tissue is examined. The extent of vascular leakage is quantified by measuring the area and intensity of the blue dye staining.

  • Data Analysis: The ED50 is calculated as the concentration of the drug that causes a 50% inhibition of the histamine-induced vascular leakage compared to the vehicle-treated group.

Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Guinea Pigs

Objective: To assess the efficacy of a drug in a model that mimics the allergic inflammatory response in the conjunctiva.

Protocol:

  • Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) by intraperitoneal and subcutaneous injections of OVA with an adjuvant (e.g., aluminum hydroxide).

  • Challenge: After a sensitization period (e.g., 14 days), the animals are challenged by topical application of OVA solution to the eye.

  • Drug Administration: The test compound or vehicle is administered topically before the OVA challenge.

  • Symptom Scoring: Clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and watery discharge, are scored at various time points after the challenge.

  • Histological Analysis: At the end of the experiment, conjunctival tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

  • Mediator Analysis: Tear fluid can be collected to measure the levels of inflammatory mediators like histamine.

  • Data Analysis: The efficacy of the treatment is determined by comparing the symptom scores, inflammatory cell counts, and mediator levels between the drug-treated and vehicle-treated groups.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms This compound This compound (Antagonist) This compound->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Ovalbumin-Induced Allergic Conjunctivitis Model

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Sensitization Sensitize Guinea Pigs with Ovalbumin (OVA) + Adjuvant Wait Wait for Sensitization Period (e.g., 14 days) Sensitization->Wait Treatment Topical Administration: - this compound - Vehicle (Control) - Comparator Drug Wait->Treatment Challenge Topical Challenge with OVA Solution Treatment->Challenge Symptom_Scoring Clinical Symptom Scoring (Redness, Swelling) Challenge->Symptom_Scoring Histology Conjunctival Tissue Collection for Histology (Eosinophil Count) Challenge->Histology Mediator_Analysis Tear Fluid Collection for Mediator Analysis (Histamine Levels) Challenge->Mediator_Analysis Data_Analysis Data Analysis and Comparison of Groups Symptom_Scoring->Data_Analysis Histology->Data_Analysis Mediator_Analysis->Data_Analysis

Caption: Workflow of the Ovalbumin-Induced Allergic Conjunctivitis Model in Guinea Pigs.

Conclusion

This compound is a highly effective histamine H1-receptor antagonist with proven efficacy in various preclinical models of allergic rhinitis and conjunctivitis. This guide provides a comparative overview of its performance against other antihistamines, highlighting its potent and rapid onset of action. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers in the field of allergy and immunology, facilitating the design and interpretation of future preclinical studies. Further research focusing on direct, side-by-side comparisons of this compound's binding affinity and in vivo efficacy across a broader range of preclinical species would be beneficial for a more complete understanding of its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of Levocabastine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides procedural guidance for the safe disposal of levocabastine, a potent and selective H1-receptor antagonist, within a research environment.[1][2] Proper handling and disposal are critical due to its classification as a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4][5] Adherence to these protocols is essential to ensure personnel safety and environmental protection.

Summary of this compound Safety and Hazard Data
ParameterValue / ClassificationSource
GHS Hazard Classifications Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
Acute Oral Toxicity (Rat) LD50: >2560 mg/kg
Acute Oral Toxicity (Dog) LD50: 2560 mg/kg
Environmental Hazards No specific data available; avoid release into the environment. Classified as Water Hazard Class 1 (Self-assessment): slightly hazardous for water.
Transport Information Not typically regulated as a hazardous material for transport.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste in a laboratory setting. These procedures are based on standard practices for managing hazardous pharmaceutical waste and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Protocol 1: Personal Protective Equipment (PPE) and Handling
  • Consult SDS: Always review the most current Safety Data Sheet (SDS) for this compound before handling.

  • Engineering Controls: Handle this compound powder or concentrated solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.

  • Required PPE:

    • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.

    • Body Protection: Wear a lab coat. For larger quantities or risk of splash, consider impervious clothing.

Protocol 2: Disposal of Contaminated Lab Consumables (Trace Waste)

This protocol applies to items such as gloves, pipette tips, bench paper, and empty vials with trace amounts of this compound residue.

  • Segregation: Do not mix this compound-contaminated waste with regular trash or biohazardous waste.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. A sealed plastic bag or a properly labeled container is appropriate for collection.

  • Labeling: Label the waste container as "Hazardous Waste: this compound" and include any other required information as per your institutional EHS policy.

  • Storage: Store the sealed container in a designated satellite accumulation area until pickup by your institution's EHS department.

Protocol 3: Disposal of Bulk this compound and Contaminated Solutions

This protocol applies to expired or unused this compound powder, stock solutions, and experimental solutions containing this compound.

  • DO NOT Sewer: Never dispose of this compound powder or solutions down the drain. This is critical to prevent environmental contamination.

  • Containment:

    • Solid Waste: Collect excess this compound powder in its original container or a compatible, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Labeling: Affix a hazardous waste label to the container immediately. List all chemical constituents, including solvents and their approximate percentages.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Excess and expired materials should be offered to a licensed hazardous material disposal company for incineration in an approved facility.

Protocol 4: Decontamination of Glassware and Empty Containers
  • Initial Rinse: Perform an initial rinse of the empty container or glassware with a suitable solvent (e.g., methanol, followed by water). This first rinseate is considered hazardous and must be collected and disposed of as bulk liquid waste as described in Protocol 3.

  • Subsequent Rinses: After the initial hazardous rinse is collected, wash the glassware as usual.

  • Container Disposal: Once rinsed, deface or remove the original label from the container before disposing of it in the appropriate recycling or trash receptacle.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste generated in a laboratory.

G cluster_waste_type 1. Identify Waste Type cluster_trace 2a. Trace Waste Protocol cluster_bulk 2b. Bulk Waste Protocol cluster_final 3. Final Disposal start This compound Waste Generated waste_type Is waste bulk chemical (powder, solution) or trace contaminated? start->waste_type trace_waste Contaminated Consumables (Gloves, Vials, Pipettes) waste_type->trace_waste Trace bulk_waste Bulk Powder or Liquid Solutions waste_type->bulk_waste Bulk collect_trace Collect in labeled hazardous solid waste container. trace_waste->collect_trace contact_ehs Store in Satellite Accumulation Area. Contact Institutional EHS for pickup. collect_trace->contact_ehs collect_bulk Collect in sealed, labeled hazardous liquid/solid waste container. DO NOT sewer. bulk_waste->collect_bulk collect_bulk->contact_ehs

Caption: Decision workflow for proper this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Levocabastine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levocabastine in a laboratory setting. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, adherence to proper safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE)

The selection of PPE depends on the specific handling procedure and the potential for exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Tightly fitting safety goggles with side-shields.[4]Nitrile or other chemical-resistant gloves (double gloving recommended).Laboratory coat or disposable coverall.NIOSH-approved N95/N100 or CEN-approved FFP3 particulate respirator. Use in a fume hood is highly recommended.
Solution Preparation Safety glasses with side-shields.Nitrile gloves.Laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.
General Handling Safety glasses.Nitrile gloves.Laboratory coat.Not generally required in a well-ventilated area.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection Diagram 1: PPE Selection for this compound Handling start Start: Handling this compound task Assess Task: - Weighing Powder? - Preparing Solution? - General Handling? start->task powder Weighing Powder or High Dust Potential task->powder Yes solution Preparing/Handling Solution (Low Volatility) task->solution No ppe_high Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat/Coverall - Particulate Respirator (N95) - Fume Hood powder->ppe_high ppe_low Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_low

Diagram 1: PPE Selection for this compound Handling

Operational Plan: Handling and Storage

Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring personnel safety.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eye wash station and emergency shower are readily accessible.

  • Donning PPE : Put on all required PPE as determined by the task (see PPE table and diagram). Gloves must be inspected for any signs of degradation before use.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust.

    • When handling the solid form, use techniques that minimize dust generation.

    • Keep containers securely sealed when not in use.

    • Avoid contact with incompatible materials.

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water.

    • Wipe down the work surface.

    • Remove and properly dispose of single-use PPE. Reusable PPE should be cleaned according to established procedures.

    • Work clothes should be laundered separately.

Storage Conditions

Proper storage is essential to maintain the stability of this compound.

Parameter Condition Rationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (-20°C).Prevents degradation of the compound.
Ventilation Store in a well-ventilated area.Prevents accumulation of any potential vapors or dust.
Light Keep away from direct sunlight.Protects the compound from light-induced degradation.
Container Keep container tightly sealed.Prevents contamination and exposure to moisture.

Emergency and Disposal Plan

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or accidental exposure.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash skin thoroughly with soap and running water. Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Spill Cleanup Protocol

The following workflow outlines the steps for managing a this compound spill.

Spill_Cleanup Diagram 2: this compound Spill Cleanup Workflow spill Spill Occurs evacuate Alert personnel and evacuate immediate area spill->evacuate ppe Don appropriate PPE: - Respirator - Goggles - Double Gloves - Coverall evacuate->ppe assess Assess Spill: Dry Powder or Liquid? ppe->assess dry_spill Dry Spill assess->dry_spill Dry wet_spill Liquid Spill assess->wet_spill Liquid dry_cleanup Dampen with water to prevent dusting. Gently sweep or vacuum (HEPA filter) into a sealed container. dry_spill->dry_cleanup wet_cleanup Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container. wet_spill->wet_cleanup decontaminate Decontaminate spill area with appropriate solvent and wash with water. dry_cleanup->decontaminate wet_cleanup->decontaminate disposal Label waste container and dispose of as hazardous waste. decontaminate->disposal end Cleanup Complete disposal->end

Diagram 2: this compound Spill Cleanup Workflow

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect excess this compound and any contaminated materials (e.g., gloves, wipes, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed hazardous material disposal company. Some safety data sheets suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the material to enter drains or water courses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocabastine
Reactant of Route 2
Levocabastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.